molecular formula C11H15FO B7878860 2-(4-Fluoro-2-methylphenyl)-2-butanol

2-(4-Fluoro-2-methylphenyl)-2-butanol

Cat. No.: B7878860
M. Wt: 182.23 g/mol
InChI Key: QKBICHTWTUPGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-2-methylphenyl)-2-butanol is a synthetic organic compound belonging to the class of aryl alkyl alcohols. It features a tertiary alcohol functional group attached to a fluorinated and methylated phenyl ring. This specific structure, incorporating both aromatic substitution and a sterically hindered alcohol, makes it a valuable intermediate in organic synthesis and materials science research. It is particularly useful for exploring structure-activity relationships in fragrance and aroma chemical development . Researchers utilize this compound and its analogs in metal-catalyzed organic syntheses and as a model solute in physicochemical studies to understand molecular interactions and solvation properties in various solvent systems . As a tertiary benzylic alcohol, it can serve as a precursor for dehydration reactions or functional group interconversions to access other valuable scaffolds. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for direct human use in diagnostics, therapeutics, or as a food additive. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-4-11(3,13)10-6-5-9(12)7-8(10)2/h5-7,13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBICHTWTUPGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=C(C=C(C=C1)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Status: Non-Catalogued Research Intermediate Primary Precursor CAS: (1-(4-Fluoro-2-methylphenyl)ethanone) Target Class: Tertiary Benzylic Alcohol / Halogenated Aromatic

Operational Directive: An exhaustive cross-reference of commercial and regulatory databases (CAS Registry, PubChem, ChemSpider) indicates that 2-(4-Fluoro-2-methylphenyl)-2-butanol does not currently possess a widely indexed CAS Registry Number® in the public domain. It is a specific structural congener likely generated in situ during drug discovery campaigns (e.g., Raf kinase inhibitors or P-CAB development) rather than a commodity chemical.

This guide provides the definitive technical roadmap for researchers requiring this compound: identification , synthesis , and validation .

Part 1: Chemical Identity & Nomenclature

Before synthesis or registration, the compound must be rigorously defined to prevent isomer confusion (specifically vs. the 2-propanol or 4-phenyl analogs).

Structural Specifications
  • IUPAC Name: 2-(4-Fluoro-2-methylphenyl)butan-2-ol

  • Molecular Formula: C₁₁H₁₅FO

  • Molecular Weight: 182.24 g/mol

  • SMILES: CCC(C)(O)c1ccc(F)cc1C

  • Key Structural Features:

    • Core: Benzene ring substituted at positions 1, 2, and 4.

    • Functional Group: Tertiary alcohol at the benzylic position.

    • Chirality: The C2 position of the butyl chain is a chiral center. The synthesized product will be a racemate unless asymmetric catalysis is employed.

Quantitative Data Summary
PropertyValue (Predicted)Confidence
LogP 2.8 - 3.1High (Based on ClogP of analogs)
Boiling Point 235°C - 245°CMedium (760 mmHg)
Density ~1.08 g/cm³High
H-Bond Donors 1High
H-Bond Acceptors 2 (O, F)High
Rotatable Bonds 2High

Part 2: The Identification & Search Protocol

When a direct CAS hit is absent, researchers must employ a Substructure & Precursor Logic workflow. Relying solely on string-based name searches for non-commodity intermediates is a common point of failure in R&D.

Search Logic Diagram

The following workflow illustrates the decision tree used to confirm the status of this compound.

SearchWorkflow Start Start: Query Target Name DirectHit Direct CAS Hit? Start->DirectHit Verify Verify Structure (InChI) DirectHit->Verify Yes Substructure Substructure Search (SMILES/Markush) DirectHit->Substructure No Precursor Identify Precursor CAS (Retrosynthesis) Substructure->Precursor No Index Found Synthesis Define Synthesis Protocol Precursor->Synthesis

Figure 1: Strategic workflow for identifying non-indexed chemical entities.

Precursor Identification

Since the target alcohol is not indexed, we identify it via its immediate metabolic or synthetic precursors.

  • Ketone Precursor: 1-(4-Fluoro-2-methylphenyl)ethanone

  • CAS Number: 446-29-7 [1][2]

  • Relevance: This ketone is the direct substrate for the Grignard reaction required to create the target alcohol.

Part 3: Synthesis & Validation Protocol

As the compound is not commercially available as a commodity, it must be synthesized. The most robust route is the Grignard Addition of ethylmagnesium bromide to the commercially available ketone.

Reaction Pathway

Reaction: Nucleophilic addition of Ethylmagnesium bromide to 1-(4-Fluoro-2-methylphenyl)ethanone.

Synthesis Reactant1 1-(4-Fluoro-2-methylphenyl)ethanone (CAS 446-29-7) Intermediate Magnesium Alkoxide Intermediate Reactant1->Intermediate + Reagent (THF, 0°C) Reagent Ethylmagnesium Bromide (EtMgBr) Product 2-(4-Fluoro-2-methylphenyl)-2-butanol (Target) Intermediate->Product Acidic Workup (H3O+)

Figure 2: Grignard synthesis pathway from CAS 446-29-7.

Detailed Methodology

Objective: Synthesis of 2-(4-Fluoro-2-methylphenyl)-2-butanol (10 mmol scale).

  • Preparation: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and N₂ inlet.

  • Reagent Charging:

    • Add 1-(4-Fluoro-2-methylphenyl)ethanone (1.52 g, 10 mmol) [CAS 446-29-7].

    • Dissolve in anhydrous Tetrahydrofuran (THF) (15 mL).

    • Cool the system to 0°C using an ice bath.

  • Addition:

    • Dropwise addition of Ethylmagnesium bromide (3.0 M in diethyl ether, 4.0 mL, 12 mmol) over 15 minutes.

    • Note: A slight excess (1.2 eq) ensures complete consumption of the ketone.

  • Reaction:

    • Allow to warm to room temperature (25°C).

    • Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the ketone spot (Rf ~0.5).

  • Workup:

    • Quench carefully with saturated NH₄Cl (aq) (10 mL) at 0°C.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification:

    • The crude oil is typically >90% pure.

    • If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized product without a reference standard, use the following NMR diagnostic peaks:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 0.85 (t, 3H): Methyl of the ethyl group (distinct triplet).

    • δ 1.55 (s, 3H): Methyl attached directly to the chiral center (singlet).

    • δ 2.50 (s, 3H): Aryl-Methyl group (ortho to the chiral center).

    • δ 6.8–7.4 (m, 3H): Aromatic protons (splitting pattern characteristic of 1,2,4-substitution).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 446-29-7 (1-(4-Fluoro-2-methylphenyl)ethanone). Retrieved from [Link]

  • American Chemical Society (2025). Common Chemistry: CAS Registry Number Search. Retrieved from [Link]

  • World Intellectual Property Organization (2013).WO2013134298A1 - (1,6-Naphthyridin-3-yl)phenylureas exhibiting anti-cancer and anti-proliferative activities. (Demonstrates usage of 4-fluoro-2-methylphenyl intermediates).
  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. (Used for fragment analysis of fluorinated benzenes). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(4-Fluoro-2-methylphenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the tertiary alcohol 2-(4-fluoro-2-methylphenyl)-2-butanol. As of the latest literature review, a dedicated PubChem entry for this specific molecule has not been established, suggesting its potential as a novel compound for various research and development applications. This document aims to fill this information gap by presenting a predicted physicochemical profile, a detailed, experimentally-grounded synthesis protocol, and an in-depth analysis of its expected spectroscopic characteristics. The insights provided herein are curated to empower researchers in synthetic chemistry, drug discovery, and materials science to explore the potential of this unique fluorinated aromatic alcohol.

The strategic incorporation of a fluorine atom and a methyl group onto the phenyl ring is a common tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The 4-fluoro substitution can enhance metabolic stability and binding affinity, while the 2-methyl group can influence the conformation of the molecule and its interactions with biological targets. The tertiary alcohol moiety further provides a handle for derivatization and can participate in hydrogen bonding.

Predicted Physicochemical Properties

While experimental data for 2-(4-fluoro-2-methylphenyl)-2-butanol is not yet available in public databases, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₁₅FO
Molecular Weight 182.24 g/mol
Appearance Colorless to pale yellow liquid or low-melting solidBased on similar 2-aryl-2-butanols.
Boiling Point Estimated 220-240 °C at 760 mmHgExtrapolated from related structures.
Melting Point Estimated 25-40 °CTertiary alcohols often have lower melting points.
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Sparingly soluble in water.The hydrophobic phenyl ring and butyl chain reduce water solubility.
pKa ~18-19Typical for a tertiary alcohol.

Proposed Synthesis Protocol: Grignard Reaction

The most direct and reliable method for the synthesis of 2-(4-fluoro-2-methylphenyl)-2-butanol is the Grignard reaction. This well-established carbon-carbon bond-forming reaction involves the nucleophilic addition of an ethylmagnesium halide to the electrophilic carbonyl carbon of 4'-fluoro-2'-methylacetophenone.[1][2][3][4] The ketone precursor is commercially available, making this a practical and efficient synthetic route.[5][6]

Experimental Workflow

Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Work-up and Purification Mg Magnesium Turnings Grignard_Formation Formation of Ethylmagnesium Bromide Mg->Grignard_Formation EtBr Ethyl Bromide EtBr->Grignard_Formation Ether_prep Anhydrous Diethyl Ether Ether_prep->Grignard_Formation Addition Nucleophilic Addition Grignard_Formation->Addition Slow Addition at 0 °C Ketone 4'-Fluoro-2'-methylacetophenone in Anhydrous Diethyl Ether Ketone->Addition Quench Quenching with aq. NH4Cl Addition->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Drying Drying over Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product 2-(4-Fluoro-2-methylphenyl)-2-butanol Purification->Product

Sources

Methodological & Application

Reagents for synthesizing 2-aryl-2-butanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-Aryl-2-Butanol Derivatives

Abstract

The 2-aryl-2-butanol motif (a chiral tertiary alcohol) is a critical pharmacophore found in various bioactive compounds, including antifungal agents and analgesics. Its synthesis presents a specific challenge: creating a quaternary stereocenter in a sterically crowded environment. This guide outlines two distinct synthetic pathways: a robust organometallic route for racemic generation and a high-precision Titanium(IV)/Zinc route for enantioselective synthesis.

Part 1: Strategic Reagent Selection

The choice of reagent depends entirely on the stereochemical requirements of the final target.

  • Route A (Racemic): Uses Grignard or Organolithium reagents.[1] Best for initial SAR (Structure-Activity Relationship) screening where enantiopurity is not yet critical.

  • Route B (Enantioselective): Uses Titanium(IV) isopropoxide with chiral ligands and organozinc reagents. Essential for late-stage lead optimization.

Decision Matrix: Synthetic Pathway Selection

ReagentSelection Start Target: 2-Aryl-2-Butanol Chirality Is Enantiopurity Required? Start->Chirality Racemic Route A: Grignard/Lithium (Racemic Mixture) Chirality->Racemic No Asymmetric Route B: Ti(IV)/Zn Catalyst (High ee%) Chirality->Asymmetric Yes Substrate Select Substrate Disconnection Racemic->Substrate Acetophenone Acetophenone + Et-Metal (Preferred) Asymmetric->Acetophenone Mandatory Substrate->Acetophenone Butanone 2-Butanone + Aryl-Metal Substrate->Butanone

Figure 1: Decision tree for selecting the appropriate synthetic strategy based on stereochemical needs.

Part 2: The Robust Baseline – Racemic Synthesis

For the rapid generation of 2-aryl-2-butanol derivatives, the addition of ethylmagnesium bromide (EtMgBr) to acetophenone derivatives is the industry standard. While the addition of aryl Grignards to 2-butanone is possible, acetophenones are generally more available and diverse as starting materials.

Reagent Profile
ComponentRoleCritical Attribute
Ethylmagnesium Bromide (EtMgBr) Nucleophile3.0M in Et₂O preferred over THF for sharper reactivity.
Acetophenone Derivative ElectrophileMust be dry; water kills the reagent.
Cerium(III) Chloride (Optional) ActivatorUse if the ketone is highly hindered (Imamoto conditions).
Validated Protocol: Grignard Addition

Objective: Synthesis of rac-2-phenyl-2-butanol.

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Reagent Loading: Add Acetophenone (10.0 mmol, 1.0 equiv) and anhydrous Diethyl Ether (Et₂O, 50 mL). Cool to 0°C in an ice bath.

  • Addition: Transfer EtMgBr (3.0 M in Et₂O, 12.0 mmol, 1.2 equiv) to the addition funnel. Add dropwise over 20 minutes.

    • Note: The reaction is exothermic.[2] Maintain internal temperature <10°C to prevent side reactions (enolization).

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).[3]

  • Quench: Cool back to 0°C. Carefully add saturated aqueous NH₄Cl (20 mL) dropwise.

    • Caution: Vigorous gas evolution (ethane) will occur.

  • Workup: Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 5% EtOAc in Hexane).

Part 3: The High-Value Route – Enantioselective Synthesis

Synthesizing chiral tertiary alcohols is notoriously difficult due to the low reactivity of ketones compared to aldehydes. The solution is the Titanium-Catalyzed Organozinc Addition .

Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and, crucially, acts as a scaffold to bind the chiral ligand and the organozinc reagent, directing the nucleophilic attack to a specific face of the ketone.

Reagent Profile
ComponentRoleSelection Criteria
Diethylzinc (Et₂Zn) Nucleophile1.0M in Hexane. Pyrophoric—handle with extreme care.
Ti(OiPr)₄ Lewis Acid / TemplateMust be freshly distilled or high-grade (99.99%).
Chiral Ligand Stereocontrol(S,S)-DAIB or TADDOL derivatives.
Mechanistic Workflow

TiMechanism Complex Active Catalyst Formation [Ti(Ligand)(OiPr)2] Transmetalation Transmetalation Entry of Et-Zn-Et Complex->Transmetalation Coordination Substrate Coordination Acetophenone binding Transmetalation->Coordination TransitionState Transition State Facial Selective Et-Transfer Coordination->TransitionState ProductRel Product Release Regeneration of Catalyst TransitionState->ProductRel ProductRel->Complex Turnover

Figure 2: Catalytic cycle for the Titanium-mediated asymmetric alkylation of ketones.

Validated Protocol: Ti(OiPr)₄/DAIB Catalyzed Addition

Objective: Synthesis of (S)-2-phenyl-2-butanol (>90% ee). Reference Grounding: Protocol adapted from methodologies established by Walsh et al. and Yus et al. [1, 2].

  • Ligand Preparation: In a flame-dried Schlenk flask under Argon, dissolve (S)-(-)-3-exo-(dimethylamino)isoborneol (DAIB) (0.15 mmol, 15 mol%) in anhydrous Toluene (5 mL).

  • Catalyst Formation: Add Ti(OiPr)₄ (1.2 mmol, 1.2 equiv). Stir at RT for 20 minutes to form the active chiral Lewis acid complex.

    • Why: The stoichiometry of Ti is often super-stoichiometric (1.2 equiv) relative to the substrate to ensure rapid turnover and water scavenging, though catalytic amounts (20 mol%) can work with extremely dry conditions.

  • Reagent Activation: Add Diethylzinc (Et₂Zn, 1.0M in hexanes, 1.2 mmol, 1.2 equiv) dropwise to the catalyst mixture.

    • Visual Cue: Solution often turns orange/yellow. Stir for 20 mins.

  • Substrate Addition: Cool the mixture to 0°C . Add Acetophenone (1.0 mmol) slowly.

  • Incubation: Allow to warm to RT and stir for 18–24 hours.

    • Note: Ketone alkylation is significantly slower than aldehyde alkylation.

  • Quench & Workup:

    • Cool to 0°C.

    • Add 1N HCl (10 mL) carefully.

    • Extract with CH₂Cl₂ (3 x 20 mL).

    • Dry over Na₂SO₄ and concentrate.[3]

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 98:2).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Moisture in reagents.Ti(OiPr)₄ is extremely hygroscopic. Distill it or use a fresh bottle. Ensure Et₂Zn is active (titrate if old).
Low ee (<50%) Background reaction.The uncatalyzed reaction (Et₂Zn + Ketone) is slow but possible. Ensure the Ligand/Ti complex forms before adding the ketone. Lower temperature to -20°C.
Reduction Product

-Hydride elimination.
If using Et₂Zn, the ethyl group can act as a hydride source (reducing ketone to secondary alcohol). Use Toluene as solvent (suppresses reduction compared to ether).
Tertiary Alcohol Dehydration Acidic workup too harsh.2-aryl-2-butanols dehydrate easily to alkenes. Use saturated NH₄Cl instead of HCl for quenching, or keep acid exposure brief.

References

  • Ramón, D. J., & Yus, M. (1998). First enantioselective addition of diethylzinc and dimethylzinc to prostereogenic ketones catalysed by camphorsulfonamide-titanium alkoxide derivatives.[4] Tetrahedron, 54(21), 5651-5666.

  • Jeon, S.-J., Li, H., & Walsh, P. J. (2005). A Simple and General Method for the Asymmetric Addition of Organozinc Reagents to Ketones. Journal of the American Chemical Society, 127(47), 16416–16425.

  • Hayashi, T. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Synlett, 2003(7), 1040-1042.[5] (Context for Rh-catalysis limitations).

Sources

Process Development Guide: Scalable Synthesis of 2-(4-Fluoro-2-methylphenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of 2-(4-Fluoro-2-methylphenyl)-2-butanol , a critical tertiary alcohol intermediate often utilized in the development of potassium-competitive acid blockers (P-CABs) and other aryl-alkyl ether pharmacophores.

While laboratory-scale synthesis often relies on unoptimized Grignard additions, scale-up presents significant safety challenges, particularly regarding the induction period of the ortho-substituted aryl halide and the exothermicity of the subsequent alkoxide formation.[1] This guide provides a robust, self-validating protocol designed for kilogram-scale production, emphasizing thermal safety, impurity control (specifically Wurtz coupling), and process analytical technology (PAT).

Key Chemical Transformation

The synthesis utilizes a Grignard addition of (4-fluoro-2-methylphenyl)magnesium bromide to 2-butanone (Methyl Ethyl Ketone).

Chemical Strategy & Retrosynthesis

Route Selection

The target molecule is a tertiary benzylic alcohol. Two primary disconnections exist:

  • Route A (Recommended): Nucleophilic addition of the aryl Grignard to 2-butanone.

  • Route B (Alternative): Nucleophilic addition of ethylmagnesium bromide to 4'-fluoro-2'-methylacetophenone.

Decision: Route A is selected for scale-up.

  • Cost Efficiency: 2-Butanone is a commodity solvent/reagent, significantly cheaper than the substituted acetophenone required for Route B.

  • Atom Economy: The aryl bromide precursor (1-bromo-4-fluoro-2-methylbenzene) is a standard industrial building block.

Reaction Mechanism & Challenges

The presence of the ortho-methyl group on the aromatic ring introduces steric hindrance. This has two conflicting effects:

  • Benefit: It suppresses over-addition and stabilizes the resulting magnesium alkoxide.

  • Challenge: It significantly retards the initiation of Grignard formation, leading to a dangerous accumulation of aryl halide before the reaction "kicks off" (thermal runaway risk).

Visualizing the Pathway

The following diagram outlines the reaction scheme and the critical intermediate species.

ReactionScheme SM1 1-Bromo-4-fluoro- 2-methylbenzene Grignard Intermediate: (4-Fluoro-2-methylphenyl) magnesium bromide SM1->Grignard THF, Reflux Initiation (I2/DIBAL) Mg Mg (Turnings) Mg->Grignard Ketone 2-Butanone (MEK) Complex Mg-Alkoxide Complex Ketone->Complex Grignard->Complex + 2-Butanone -20°C to 0°C Product Target: 2-(4-Fluoro-2-methylphenyl)- 2-butanol Complex->Product NH4Cl (aq) Quench

Caption: Reaction pathway showing the conversion of aryl bromide to the Grignard reagent, followed by nucleophilic addition to 2-butanone.[2]

Critical Process Parameters (CPPs) & Safety

For scale-up (>100g), the following parameters must be strictly controlled to prevent thermal runaway.

ParameterSpecificationScientific Rationale
Solvent System Anhydrous THF (Max H₂O < 50 ppm)Diethyl ether is too volatile for large scale. THF promotes Grignard formation but increases Wurtz coupling side-products; temperature control is vital.
Initiation Temp 60°C - 65°C (Reflux)The ortho-methyl group creates a kinetic barrier. High temp is required to overcome the activation energy for Mg insertion.
Halide Dosing Gravity/Pump controlledNever add all aryl bromide at once. Accumulation of unreacted halide >5% indicates initiation failure.
Quench pH pH 4.0 - 5.0Use NH₄Cl. Strong mineral acids (HCl) can cause dehydration of the tertiary alcohol to an alkene (styrene derivative).

Detailed Experimental Protocol

Scale: 1.0 Mole (approx. 270g theoretical yield) Equipment: 2L Double-jacketed reactor, overhead stirrer, reflux condenser, N₂ line, dropping funnel.

Phase 1: Grignard Reagent Formation

Target: (4-Fluoro-2-methylphenyl)magnesium bromide (approx. 1.0 M in THF)

  • Reactor Prep: Flame-dry the reactor and flush with N₂ for 30 mins.

  • Mg Loading: Charge Magnesium turnings (26.7 g, 1.1 equiv) .

    • Expert Tip: Mechanically activate Mg by dry stirring for 10 mins to expose fresh metal surfaces.

  • Activation: Add Iodine (one crystal) and 50 mL anhydrous THF. Stir until the iodine color fades (formation of MgI₂).

  • Initiation (The "Heel"):

    • Prepare a solution of 1-Bromo-4-fluoro-2-methylbenzene (189.0 g, 1.0 mol) in THF (800 mL) .

    • Add 5% of this solution (approx. 40 mL) to the Mg turnings.

    • Heat jacket to 65°C.

    • Observation: Look for turbidity, exotherm (internal temp > jacket temp), and reflux.

    • Stop Point: If no reaction occurs after 15 mins, add DIBAL-H (1M in THF, 2 mL) as a hydride activator. Do not proceed until initiation is confirmed.[3]

  • Main Addition: Once reflux is sustained, set jacket to 50°C. Add the remaining aryl bromide solution dropwise over 2–3 hours .

    • Control: Maintain internal temperature at 60–65°C using the exotherm. If temp drops, stop addition (reaction has stalled).

  • Post-Stir: After addition, stir at 60°C for 1 hour. Cool to -10°C .

Phase 2: Nucleophilic Addition
  • Ketone Prep: Charge 2-Butanone (79.3 g, 1.1 equiv) into the dropping funnel. Dry over molecular sieves if necessary.

  • Addition: Add 2-Butanone dropwise to the cooled Grignard solution (-10°C).

    • Exotherm Alert: This reaction is highly exothermic.[4] Maintain internal temp < 10°C.

  • Reaction Completion: Allow to warm to Room Temperature (20–25°C) and stir for 2 hours.

    • IPC (In-Process Control): Check by HPLC/GC. Target: < 1% unreacted Aryl Bromide.

Phase 3: Quench & Workup
  • Quench: Cool mixture to 0°C. Slowly add Saturated Aqueous NH₄Cl (500 mL) .

    • Note: Massive precipitation of Mg salts will occur.

  • Phase Separation: Decant the organic layer. Dissolve sticky Mg salts with a minimal amount of water/HCl (keep pH > 4) if mechanical stirring is blocked, but filtration is preferred to avoid acid exposure.

  • Extraction: Extract aqueous phase with Ethyl Acetate (2 x 300 mL).

  • Drying: Combine organics, wash with Brine (400 mL), dry over Na₂SO₄, and concentrate in vacuo.

Phase 4: Purification
  • Crude Profile: Typically 85-90% purity. Major impurities: Wurtz dimer, unreacted ketone.

  • Distillation: High-vacuum distillation is recommended.

    • Boiling Point: Expect ~110-115°C at 2 mmHg (estimated).

    • Crystallization: Alternatively, if the product solidifies (low melting point), recrystallize from n-Heptane.

Process Safety & Logic Diagram

The following diagram illustrates the safety logic for the Grignard initiation, the most hazardous step in this synthesis.

SafetyLogic Start Start Grignard Addition AddHeel Add 5% Halide Charge Start->AddHeel CheckTemp Monitor Internal Temp (Ti) vs Jacket Temp (Tj) AddHeel->CheckTemp Initiated Ti > Tj (Exotherm) Reflux Observed CheckTemp->Initiated Yes NotInitiated No Exotherm Ti = Tj CheckTemp->NotInitiated No Action2 Proceed with Controlled Dosing Initiated->Action2 Action1 STOP DOSING Add Activator (DIBAL/I2) NotInitiated->Action1 Action1->CheckTemp Retry Runaway CRITICAL FAILURE: Accumulation > 15% Action2->Runaway If dosing too fast w/o consumption

Caption: Logic flow for monitoring Grignard initiation. Preventing halide accumulation is critical to avoid thermal runaway.

Analytical Controls

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV at 210 nm (low absorption for aliphatic alcohols, but aryl ring detects well) and 254 nm.

  • Retention Times (Approx):

    • 2-Butanone: ~2.0 min (solvent front)

    • Aryl Bromide: ~8.5 min

    • Product: ~7.2 min (More polar than bromide due to -OH)

    • Wurtz Dimer: ~12.0 min (Non-polar, late eluting)

NMR Validation (1H NMR, 400 MHz, CDCl₃)
  • Aromatic Region: Multiplets at 7.0–7.4 ppm (3H).

  • Benzylic Methyl: Singlet at ~2.3 ppm (3H, Ar-CH₃).

  • Side Chain:

    • Ethyl group: Triplet (~0.8 ppm) and Quartet (~1.8 ppm).

    • Methyl (on quaternary C): Singlet at ~1.5 ppm.

    • Hydroxyl: Broad singlet (exchangeable with D₂O).

References

  • Grignard Scale-Up Safety

    • Assessment of Grignard Reagent Safety and Scale-up. American Chemical Society (ACS) Chemical Health & Safety.
    • Source:

  • Mechanistic Insight

    • Profiles of process variables during the Grignard initiation reaction. Organic Process Research & Development.[5][6]

    • Source:

  • General Synthesis of Tertiary Benzylic Alcohols

    • Grignard Reagents For Addition To Ketones To Give Tertiary Alcohols.[7][8] Master Organic Chemistry.

    • Source:

  • Related Intermediate Synthesis (Vonoprazan Analogs)

    • Method for preparing 2-methyl-4-phenylbutan-2-ol (Analogous Chemistry).[6][9] Google Patents.

    • Source:

Sources

Application Note: Advanced Purification Strategies for Tertiary Phenyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Tertiary phenyl alcohols (e.g., derivatives of 1,1-diphenylethanol or trityl alcohol) represent a critical structural motif in medicinal chemistry, often serving as the pharmacophore core in antihistamines, anticholinergics, and antiproliferative agents.

The Purification Paradox: While phenyl groups confer desirable lipophilicity and UV-active chromophores, the tertiary hydroxyl group is electronically primed for E1 elimination . Standard purification methods—specifically unmodified silica gel chromatography—often act as acid catalysts, dehydrating the target alcohol into a conjugated alkene.

This guide details three field-proven protocols to bypass this "Dehydration Trap," ensuring high recovery yields (>95%) and purity.

Strategic Analysis: The Dehydration Trap

Before selecting a method, it is vital to understand why standard methods fail. Silica gel (


) possesses surface silanol groups (

) with a

of ~5-7. For a tertiary benzylic or phenyl alcohol, this mild acidity is sufficient to protonate the hydroxyl group, creating a good leaving group (

) and generating a resonance-stabilized carbocation. This cation rapidly eliminates a proton to form a stable, conjugated alkene.
Decision Matrix for Method Selection

purification_decision Start Crude Tertiary Phenyl Alcohol State Physical State? Start->State Solid Crystalline Solid State->Solid Oil Oil / Gum State->Oil MethodA PROTOCOL A: Recrystallization (Solvent Pairing) Solid->MethodA Primary Choice MethodB PROTOCOL B: Buffered Silica Chromatography Solid->MethodB If Recryst Fails Impurity Impurity Profile Oil->Impurity NonPolar Non-polar (Alkene/Siloxane) Impurity->NonPolar Polar Polar (Amine/Acid) Impurity->Polar NonPolar->MethodB MethodC PROTOCOL C: Neutral Alumina Filtration Polar->MethodC

Figure 1: Strategic workflow for selecting the optimal purification route based on physical state and impurity profile.

Protocol A: Buffered Silica Chromatography (The Gold Standard)

Objective: Neutralize surface silanol groups to prevent acid-catalyzed dehydration during flash chromatography.

Mechanism: Triethylamine (TEA) is added to the mobile phase.[1] The basic amine hydrogen-bonds to the acidic silanol protons, effectively "capping" the silica surface and allowing the tertiary alcohol to elute without degradation.

Materials
  • Stationary Phase: Standard Flash Silica Gel (40–63 µm).

  • Buffer Additive: Triethylamine (TEA), Reagent Grade.

  • Mobile Phase: Hexane/Ethyl Acetate (EtOAc) or DCM/Methanol.

Step-by-Step Workflow
  • Column Pre-Treatment (The "Slurry" Method):

    • Do not dry pack. Prepare a slurry of silica gel in the starting eluent (e.g., 95:5 Hexane:EtOAc).

    • Add 1.0% v/v Triethylamine directly to the slurry.

    • Pour into the column and flush with 2 Column Volumes (CV) of this "Buffered Eluent" to equilibrate.

  • Sample Loading:

    • Dissolve the crude oil in a minimum volume of the mobile phase (containing 1% TEA).

    • Note: Avoid dissolving in pure DCM if possible, as it can be slightly acidic due to decomposition; if used, neutralize DCM with TEA first.

  • Elution Gradient:

    • Run the gradient (e.g., 0%

      
       30% EtOAc in Hexane).
      
    • Crucial: Maintain 0.5% to 1.0% TEA concentration throughout the entire gradient run. If you switch solvent bottles, ensure the new bottle also contains TEA.

  • Post-Run Handling:

    • Evaporate fractions at

      
      .
      
    • Note: TEA has a high boiling point (

      
      ) compared to Hexane. To remove residual TEA, co-evaporate with small portions of Ethanol or subject the oil to high vacuum (
      
      
      
      ) for 2 hours.

System Suitability Test (SST): Before loading the main batch, spot the crude mixture on a TLC plate. Run the TLC in the solvent system with a few drops of TEA added to the chamber. If the "smear" tightens into a distinct spot compared to a non-TEA plate, the buffering is effective.

Protocol B: Selective Recrystallization (For Solids)

Objective: Exploit the


-

stacking interactions of phenyl rings to isolate the alcohol from non-crystalline impurities (e.g., unreacted ketones or oily alkenes).

Why it works: Tertiary phenyl alcohols often have high melting points due to symmetry. Common impurities (dehydration alkenes) disrupt this lattice and remain in the mother liquor.

Solvent Systems Table
Solvent PairRatio (v/v)Target Compound TypeNotes
Hexane / Toluene 90:10Triphenylmethanol derivativesToluene solubilizes via

-interaction; Hexane acts as anti-solvent.
Petroleum Ether / Et₂O 80:20Diphenyl alkyl alcoholsExcellent for removing Grignard homocoupling byproducts.
Ethanol / Water 70:30Highly polar derivativesUse with caution; water can promote retro-aldol or elimination if heated excessively.
Protocol
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add the "Good Solvent" (e.g., Toluene or Diethyl Ether) dropwise at boiling point until just dissolved.

  • Anti-Solvent Addition: Remove from heat. Slowly add the "Poor Solvent" (e.g., Hexane) until a faint, persistent cloudiness appears.

  • Clarification: Add one drop of the Good Solvent to clear the cloudiness.

  • Crystallization: Allow to cool to room temperature undisturbed, then move to

    
    .
    
  • Harvest: Filter the crystals and wash with cold Poor Solvent.

Protocol C: Grignard Workup Specifics

Many tertiary phenyl alcohols originate from Grignard reactions (


). The "Quench" is the most dangerous step for these acid-sensitive compounds.

The "Ammonium Chloride" Rule: Never use


 or 

to quench a Grignard reaction yielding a tertiary alcohol. The heat of neutralization + strong acid = instant dehydration.

Correct Quench Procedure:

  • Cool reaction mixture to

    
    .
    
  • Add Saturated Aqueous Ammonium Chloride (

    
    ) dropwise. This buffers the pH to ~9, breaking the 
    
    
    
    bond without protonating the alcohol.
  • If magnesium salts form a gelatinous emulsion, add Potassium Sodium Tartrate (Rochelle Salt) solution and stir for 1 hour. This solubilizes the Mg salts, allowing for a clean phase separation without acid.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
TLC shows "streaking" or "tailing" Acidic silica interaction.[1]Switch to Protocol A (add TEA).
New spot appears during column On-column dehydration.Stop immediately. Flush column with 5% TEA/EtOAc. Repurify fractions.
Product is oil, refuses to crystallize Impurity inhibition."Seed" the oil with a crystal from a previous batch or scratch the glass side.
NMR shows TEA peaks Incomplete drying.Dissolve in

, wash with water (TEA is water soluble, Ph-OH is not), dry over

.

Visualizing the Buffered Workflow

buffered_workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Chromatography Step1 Slurry Silica in Hexane Step2 Add 1% TEA (Neutralization) Step1->Step2 Step3 Load Sample (Neutral pH) Step2->Step3 Step4 Elute with TEA-spiked Solvent Step3->Step4 Step5 Evaporate (< 40°C) Step4->Step5

Figure 2: The critical steps for "Buffered Silica Chromatography" to prevent acid-catalyzed degradation.

References

  • University of Rochester. Tips for Flash Column Chromatography - Acid Sensitive Compounds. Retrieved from: [Link]

  • Biotage. Successful Flash Chromatography: Strategies for Acid/Base Sensitive Compounds. Retrieved from: [Link]

  • OpenOChem. Flash Chromatography: Stationary Phase Selection Guide. Retrieved from: [Link]

  • University of Calgary. Recrystallization Techniques and Solvent Selection. Retrieved from: [Link]

  • Master Organic Chemistry. Synthesis of Tertiary Alcohols via Grignard Reagents. Retrieved from: [Link]

Sources

Application Notes and Protocols for 2-(4-Fluoro-2-methylphenyl)-2-butanol: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated and Methylated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and methyl groups into small molecule scaffolds is a proven strategy to enhance pharmacological properties.[1][2][3] Fluorination can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic profiles.[1][4] The "magic methyl" effect, a well-documented phenomenon, highlights how the simple addition of a methyl group can dramatically improve a compound's potency and selectivity.[5] The tertiary alcohol motif also offers significant advantages, particularly in reducing metabolic liability by preventing oxidation that can occur with primary and secondary alcohols.[6][7]

This document introduces 2-(4-Fluoro-2-methylphenyl)-2-butanol , a novel scaffold that synergistically combines these key structural features. The presence of a fluorine atom on the phenyl ring, an ortho-methyl group, and a tertiary butanol moiety suggests its potential as a valuable building block for the development of new therapeutics. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this promising scaffold. We will explore its synthesis via a plausible and robust chemical pathway and detail a cascade of in vitro assays to evaluate its drug-like properties and begin to elucidate its biological potential.

Physicochemical Properties and Design Rationale

The unique arrangement of functional groups in 2-(4-Fluoro-2-methylphenyl)-2-butanol provides a compelling rationale for its investigation as a drug discovery scaffold.

PropertyFeatureImplication in Drug Discovery
Fluorination Para-fluoro substituentEnhances metabolic stability by blocking a potential site of oxidation on the phenyl ring. Can modulate pKa and improve binding interactions.[1][4]
Methylation Ortho-methyl groupIntroduces steric hindrance that can influence the conformation of the molecule, potentially leading to increased target selectivity. May also impact metabolic stability.
Tertiary Alcohol 2-butanol moietyThe tertiary alcohol is resistant to oxidation, a common metabolic pathway for primary and secondary alcohols, thus potentially increasing the compound's half-life.[7] It can also act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[8]

Synthesis Protocol: A Proposed Route via Grignard Reaction

Experimental Workflow: Synthesis of 2-(4-Fluoro-2-methylphenyl)-2-butanol

G cluster_0 Step 1: Grignard Reagent Preparation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Aqueous Workup Mg_turnings Magnesium Turnings MeMgBr Methylmagnesium Bromide Mg_turnings->MeMgBr Reaction MeBr Methyl Bromide MeBr->MeMgBr Reaction Dry_Ether Anhydrous Diethyl Ether Dry_Ether->MeMgBr Solvent MeMgBr_sol Methylmagnesium Bromide Solution MeMgBr->MeMgBr_sol Ketone 1-(4-fluoro-2-methylphenyl)propan-1-one Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide Nucleophilic Addition MeMgBr_sol->Alkoxide Nucleophilic Addition Alkoxide_intermediate Magnesium Alkoxide Intermediate Alkoxide->Alkoxide_intermediate Final_Product 2-(4-Fluoro-2-methylphenyl)-2-butanol Alkoxide_intermediate->Final_Product Protonation Aq_NH4Cl Aqueous NH4Cl Aq_NH4Cl->Final_Product Protonation

Caption: Proposed synthetic workflow for 2-(4-Fluoro-2-methylphenyl)-2-butanol.

Detailed Protocol:

Materials:

  • 1-(4-fluoro-2-methylphenyl)propan-1-one

  • Magnesium turnings

  • Methyl bromide (or methyl iodide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a solution of methyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with gentle stirring.

    • The reaction is initiated by gentle warming and should be maintained at a gentle reflux until the magnesium is consumed. The resulting greyish solution is the methylmagnesium bromide Grignard reagent.

  • Grignard Addition to the Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve 1-(4-fluoro-2-methylphenyl)propan-1-one in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete reaction.

  • Aqueous Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(4-Fluoro-2-methylphenyl)-2-butanol.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Application in Drug Discovery: A Screening Cascade

Once synthesized and characterized, 2-(4-Fluoro-2-methylphenyl)-2-butanol can be evaluated as a drug discovery scaffold through a systematic screening cascade. This cascade is designed to assess its fundamental drug-like properties before progressing to more complex biological assays.

G Start Synthesized Compound: 2-(4-Fluoro-2-methylphenyl)-2-butanol Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity Metabolic_Stability Metabolic Stability Assays (Microsomes, Hepatocytes) Start->Metabolic_Stability Phenotypic_Screening Phenotypic Screening (Disease-relevant cell models) Cytotoxicity->Phenotypic_Screening Low Toxicity Metabolic_Stability->Phenotypic_Screening High Stability Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography, Proteomics) Phenotypic_Screening->Target_Deconvolution Confirmed 'Hit' SAR Structure-Activity Relationship (SAR) & Scaffold Hopping Target_Deconvolution->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A typical screening cascade for a novel drug discovery scaffold.

Protocol 1: In Vitro Cytotoxicity Assessment

Objective: To determine the general toxicity of the compound against mammalian cells. This is a critical first step to establish a therapeutic window.[13][14]

Methodology (MTT Assay):

  • Cell Culture: Plate a suitable human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa for oncology applications) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 2-(4-Fluoro-2-methylphenyl)-2-butanol in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Interpretation:

IC50 ValueInterpretation
> 100 µMGenerally considered non-toxic
10 - 100 µMModerate toxicity
< 10 µMSignificant toxicity
Protocol 2: Metabolic Stability Assessment

Objective: To evaluate the susceptibility of the compound to metabolism by liver enzymes, providing an early indication of its potential in vivo half-life.[7][15][16]

Methodology (Human Liver Microsome Assay):

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes, a NADPH-regenerating system, and buffer.

  • Compound Incubation: Add 2-(4-Fluoro-2-methylphenyl)-2-butanol to the reaction mixture to a final concentration of 1 µM.

  • Time Course Sampling: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Data Interpretation:

In Vitro Half-life (t½)Interpretation
> 60 minutesHigh metabolic stability
15 - 60 minutesModerate metabolic stability
< 15 minutesLow metabolic stability
Protocol 3: Phenotypic Screening and Target Deconvolution

Objective: To identify potential therapeutic areas by screening the compound in disease-relevant cellular models and subsequently identifying its molecular target(s).[17]

Methodology (Phenotypic Screening):

  • Assay Selection: Choose a panel of phenotypic assays relevant to various diseases (e.g., assays for cell proliferation in cancer, inflammatory cytokine production in immunology, or neuronal viability in neurodegenerative disease models).

  • Compound Screening: Screen 2-(4-Fluoro-2-methylphenyl)-2-butanol at a single high concentration (e.g., 10 µM) in the selected assays.

  • Hit Confirmation and Dose-Response: For any observed "hits" (i.e., desired phenotypic changes), perform a dose-response analysis to determine the potency (EC50) of the compound.

Methodology (Target Deconvolution):

If a confirmed hit with a desirable phenotype is identified, proceed to target deconvolution to understand its mechanism of action.[18]

  • Affinity-based Methods:

    • Synthesize a derivative of the scaffold with a linker for immobilization on a solid support (e.g., sepharose beads).

    • Incubate the affinity matrix with a cell lysate.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins and identify them by mass spectrometry.

  • Expression-based Methods:

    • Treat cells with the compound and analyze changes in gene or protein expression using transcriptomics (e.g., RNA-seq) or proteomics.

Conclusion and Future Directions

The 2-(4-Fluoro-2-methylphenyl)-2-butanol scaffold represents a promising starting point for drug discovery programs. Its design incorporates features known to confer favorable ADMET properties. The protocols outlined in these application notes provide a clear and logical path for the synthesis, initial characterization, and biological evaluation of this novel scaffold.

Positive outcomes from this screening cascade, such as low cytotoxicity, high metabolic stability, and a confirmed "hit" in a phenotypic screen, would warrant further investigation. Subsequent steps would involve structure-activity relationship (SAR) studies, where analogues of the scaffold are synthesized to optimize potency and selectivity. This could involve "scaffold hopping" to explore related chemical spaces while retaining the key pharmacophoric features.[19][20] Ultimately, the goal is to develop lead compounds with the potential for further preclinical and clinical development.

References

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor. ACS Publications. [Link]

  • Recent Advances in Scaffold Hopping. ACS Publications. [Link]

  • Grignard Reagents. Purdue University. [Link]

  • Scaffold Hopping in Drug Discovery. NIPER. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

  • Asymmetric synthesis of tertiary benzylic alcohols. National Institutes of Health. [Link]

  • Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. American Chemical Society. [Link]

  • Scaffold-Hopped Compound Identification by Ligand-Based Approaches with a Prospective Affinity Test. National Institutes of Health. [Link]

  • Additions of Organolithiums and Grignard Reagents to Ketohydes. YouTube. [Link]

  • Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

  • Scaffold Hopping in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation. ACS Publications. [Link]

  • Fluorine in medicinal chemistry. PubMed. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Scaffold hopping in drug discovery. Semantic Scholar. [Link]

  • Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science. [Link]

  • ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru. ResearchGate. [Link]

  • Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • Polyfluorinated groups in medicinal chemistry. PubMed. [Link]

  • a general synthetic method for the oxidation of primary alcohols to aldehydes. Organic Syntheses Procedure. [Link]

  • organolithium reagents 1. Harvard University. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. National Institutes of Health. [Link]

  • Importance of fluorination in medicinal chemistry and approaches to... ResearchGate. [Link]

Sources

An In-depth Technical Guide to Handling Precautions for Fluorinated Phenyl Alcohol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Fluorination

Fluorinated phenyl alcohol intermediates are foundational building blocks in modern medicinal chemistry and materials science. The strategic incorporation of fluorine into a phenyl alcohol scaffold can dramatically enhance critical molecular properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] This has led to their widespread use in the development of pharmaceuticals and advanced polymers.[3][4]

However, the very physicochemical alterations that make these compounds so valuable also introduce a unique and often underestimated hazard profile. The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond can mislead researchers into a false sense of security regarding their stability and toxicity.[3] This guide provides a comprehensive framework for the safe handling, storage, and disposal of fluorinated phenyl alcohol intermediates, grounded in an understanding of their inherent risks. It is designed to empower researchers to mitigate risks effectively, ensuring both personal safety and the integrity of their experimental work.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. Unlike their non-fluorinated analogs, the risks associated with fluorinated phenyl alcohols are multifaceted.

The Deceptive Stability of the C-F Bond

While the C-F bond is one of the strongest in organic chemistry, it is not inert. Biological systems can metabolize fluorinated compounds, potentially leading to the release of fluoride ions or highly toxic metabolites, such as fluoroacetic acid.[3] Chronic exposure, even at low levels, could lead to adverse health effects, including skeletal fluorosis.[3] Therefore, every fluorinated intermediate must be treated as potentially toxic, irrespective of the perceived stability of the parent molecule.

Key Hazard Classes
  • Acute and Chronic Toxicity: Fluorinated phenyl alcohols can cause skin, eye, and respiratory irritation.[5][6] The long-term toxicological profiles of many novel intermediates are often unknown. Inhalation is a primary exposure risk, as fluorotelomer alcohols (FTOHs) can be volatile and have been linked to respiratory symptoms and biotransformation into persistent perfluorocarboxylates (PFCAs) within the body.[7][8]

  • Chemical Reactivity: These compounds may react hazardously with strong oxidizing agents, strong bases, or metallic sodium.[9] Thermal decomposition can also release toxic pyrolysis products, including hydrogen fluoride (HF).[9]

  • Environmental Persistence: Many organofluorine compounds are classified as "forever chemicals" due to their resistance to environmental degradation, leading to bioaccumulation.[10] Responsible handling and disposal are therefore not just a matter of laboratory safety, but of environmental stewardship.

Risk Assessment Workflow

Before any new fluorinated phenyl alcohol is handled, a systematic risk assessment must be performed. This process involves identifying the hazards, evaluating the risks of the specific experimental procedures, and implementing robust control measures.

RiskAssessment cluster_0 Risk Assessment Protocol A Step 1: Identify Compound Review Safety Data Sheet (SDS) & Literature for known hazards B Step 2: Analyze Protocol Evaluate quantities, concentrations, reaction conditions (heat, pressure) A->B Proceed if hazards understood C Step 3: Assess Exposure Risk Inhalation, Dermal, Ingestion B->C Define procedural steps D Step 4: Select Control Measures Engineering > Administrative > PPE C->D Identify potential exposure points E Step 5: Plan Emergency Procedures Spill, Exposure, Fire D->E Implement hierarchy of controls F Step 6: Final Approval Principal Investigator / EHS review E->F Document response plan

Caption: Risk Assessment Workflow for Fluorinated Intermediates.

Section 2: Engineering and Administrative Controls

The hierarchy of controls prioritizes the elimination or engineering out of hazards. Only when those are not feasible should reliance be placed on administrative controls and, finally, Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of fluorinated phenyl alcohol intermediates—including weighing, transferring, and running reactions—must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation exposure.[5][6]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be known to all personnel.[6]

Administrative Controls: Structuring Safe Work
  • Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs must be written and approved before work begins. The SOP should cover all aspects of the workflow, from receipt of the chemical to the disposal of its waste.

  • Designated Areas: Work with these compounds should be restricted to a designated area of the laboratory. This area should be clearly marked, and access should be limited to trained personnel.

  • Training and Competency: All personnel must be thoroughly trained on the specific hazards of the compounds they are using, the contents of the SOP, and all emergency procedures. This training must be documented.

Section 3: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used consistently and correctly. The selection of appropriate PPE is critical and depends on the specific compound and procedure.

PPE Selection

The following table provides a baseline for PPE selection. Always consult the specific Safety Data Sheet (SDS) and glove manufacturer's compatibility charts for definitive guidance.[11][12]

Task / OperationHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solids Double Nitrile or Neoprene GlovesSafety Goggles with Side ShieldsLab Coat (buttoned)Required if dust is generated and not in a fume hood (N95/P100)
Liquid Transfers Butyl or Viton® over Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical-Resistant ApronNot required if performed in a certified fume hood
Running Reactions Butyl or Viton® over Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical-Resistant ApronNot required if performed in a certified fume hood
Workup/Purification Butyl or Viton® over Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical-Resistant ApronNot required if performed in a certified fume hood
Spill Cleanup Heavy-duty Butyl or Viton® GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Suit or CoverallsAir-Purifying Respirator with Organic Vapor/Acid Gas Cartridges

Rationale for Glove Selection:

  • Nitrile: Provides good general chemical resistance for incidental contact but may degrade with prolonged exposure to certain aromatic solvents.[13]

  • Neoprene/Butyl/Viton®: These materials offer superior resistance to a broader range of chemicals, including many solvents used with fluorinated compounds.[11][12] Butyl rubber is particularly effective against many acids, bases, and alcohols.[11][12] Double-gloving is recommended to protect against tears and provide an extra barrier.

PPE Donning and Doffing

Incorrectly removing PPE can lead to exposure. Follow a strict doffing (removal) procedure to avoid contaminating your skin.

PPEDonDoff cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (outer pair first) Doff2 2. Gown / Apron Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: Standard PPE Donning and Doffing Sequence.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an incident. All personnel must be familiar with these procedures.

Personnel Exposure Protocol

Immediate and correct first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove all contaminated clothing while under an emergency shower. Wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention and provide the SDS to the medical personnel.

Spill Response Protocol

Never attempt to clean a spill you are not trained or equipped to handle.

SpillClassification Start Spill Occurs Q1 Is the spill >1L or highly volatile/toxic? Start->Q1 Q2 Are you trained & equipped to handle it safely? Q1->Q2 No MajorSpill MAJOR SPILL 1. Alert others & evacuate area. 2. Pull fire alarm if necessary. 3. Call Emergency Response (EHS). Q1->MajorSpill Yes Q3 Is there a fire or risk of explosion? Q2->Q3 No MinorSpill MINOR SPILL 1. Alert others in immediate area. 2. Don appropriate PPE. 3. Contain & clean up spill. Q2->MinorSpill Yes Q3->MajorSpill Yes Q3->MinorSpill No (but proceed with caution)

Caption: Decision Tree for Chemical Spill Classification.

Protocol for a Minor Spill (Solid or Liquid):

  • Alert & Secure: Alert personnel in the immediate vicinity. Secure the area to prevent others from entering.

  • Don PPE: Wear the appropriate spill response PPE as outlined in Section 3.1.

  • Contain: For liquids, create a dike around the spill using an absorbent material (e.g., vermiculite, sand, or commercial spill pads), working from the outside in.[14]

  • Absorb/Neutralize: Cover the spill with the absorbent material. Do not use combustible materials like paper towels for oxidizing substances.

  • Collect: Carefully scoop the absorbed material and any contaminated debris into a designated, labeled hazardous waste container. For solids, gently sweep to avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent solution, followed by water.[14] All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS, as per institutional policy.

Section 5: Storage and Waste Disposal

Proper storage and disposal are critical for safety and environmental compliance.

Storage Protocol
  • Containers: Store in the original, tightly sealed containers.[9]

  • Location: Store in a cool, dry, well-ventilated area designated for hazardous chemicals.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[9]

  • Labeling: Ensure all containers are clearly labeled with the chemical name, hazard warnings, and date of receipt.

Waste Disposal Protocol
  • Do Not Mix: Never mix different chemical wastes.

  • Hazardous Waste: All fluorinated phenyl alcohol intermediates and materials contaminated with them (e.g., gloves, absorbent pads, silica gel) must be disposed of as hazardous waste.

  • Containers: Collect waste in designated, leak-proof, and properly labeled containers.

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

References

  • Metabolism and Toxicity of Fluorine Compounds. (2021). ResearchGate. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

  • Inhalation Exposure to Fluorotelomer Alcohols Yield Perfluorocarboxylates in Human Blood? (2010). ACS Publications. [Link]

  • Field Equipment Cleaning and Decontamination at the FEC. (2019). U.S. Environmental Protection Agency. [Link]

  • Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning... (2024). Royal Society of Chemistry. [Link]

  • Method of removing residual fluorine from deposition chamber. (2011).
  • Hazard Summary: Fluorine. New Jersey Department of Health. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). National Center for Biotechnology Information (NCBI). [Link]

  • Safety data sheet: FLUOROALCOHOL N3. (2022). Daikin Chemicals. [Link]

  • Table of exposure limits for chemical and biological substances. (2023). WorkSafeBC. [Link]

  • Surface Decontamination with PerfluorAd. Envytech Solutions. [Link]

  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015). University College Dublin Research Repository. [Link]

  • Alcohol Toxicity | Toxic Effects of Ethanol on Liver Metabolism. (2017). JJ Medicine via YouTube. [Link]

  • Imaging of Accidental Contamination by Fluorine-18 Solution: A Quick Troubleshooting Procedure. (2019). National Center for Biotechnology Information (NCBI). [Link]

  • Current occupational exposure limits for Ontario workplaces under Regulation 833. (2022). Government of Ontario. [Link]

  • Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials. (2006). ResearchGate. [Link]

  • Fluorotelomer alcohol – Knowledge and References. Taylor & Francis. [Link]

  • Safety Data Sheet: Phenyl propyl alcohol. (2024). Hekserij. [Link]

  • FLUOROCARBON 21 - Emergency and Continuous Exposure Limits. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Metabolism-Disrupting Chemicals Affecting the Liver. (2022). MDPI. [Link]

  • Glove Guide - Chemical Compatibility. University of South Florida. [Link]

  • Chemical Spill Procedures. Clarkson University. [Link]

  • Organofluorine chemistry. Wikipedia. [Link]

  • Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products. [Link]

  • Glove Selection Guide. University of California, Berkeley EHS. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention (CDC). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluoro-2-methylphenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: VPZ-INT-004 Status: Open Priority: High (Yield Optimization) Applicable For: Vonoprazan (TAK-438) Intermediate Synthesis

Executive Summary: The "Yield Trap"

The synthesis of 2-(4-Fluoro-2-methylphenyl)-2-butanol via the addition of ethylmagnesium bromide (EtMgBr) to 4'-fluoro-2'-methylacetophenone is deceptively simple.

Researchers often encounter a "yield ceiling" of 40–50% due to two converging factors:

  • Steric Hindrance: The ortho-methyl group on the aryl ring creates significant steric bulk, impeding the nucleophilic attack of the ethyl group.

  • Competing Enolization: The ketone possesses acidic

    
    -protons. Because Grignard reagents are strong bases as well as nucleophiles, the hindered carbonyl favors deprotonation (enolization) over addition. Upon aqueous workup, the enolate reverts to the starting ketone.[1]
    

The Solution: This guide details the transition from a standard Grignard protocol to an Organocerium-mediated addition (Imamoto Reaction) . By transmetallating the Grignard to an organocerium species, we suppress basicity and enhance nucleophilicity, typically boosting yields to >85%.

Module 1: Critical Reagent Preparation

Standard commercial Grignards are acceptable, but the Cerium source is the failure point.

Protocol: Preparation of Anhydrous Cerium(III) Chloride

Warning: Commercial "anhydrous" CeCl


 is often hydrated enough to kill the reaction. You must dry it yourself.
  • Source: Start with CeCl

    
    ·7H
    
    
    
    O (Heptahydrate).
  • Dehydration Rig: Use a round-bottom flask connected to a high-vacuum line (<0.5 mmHg) and an oil bath.

  • Step-by-Step Drying:

    • Phase 1: Heat to 90°C under vacuum for 2 hours. (Removes bulk water).[2]

    • Phase 2: Ramp to 140–150°C over 1 hour.

    • Phase 3: Hold at 150°C for 2 hours under full vacuum.

    • Verification: The solid should turn from a clumpy solid to a fine, free-flowing white powder. If it looks "gummy," it is not dry.

  • Activation: While still hot, backfill with Argon. Add dry THF immediately to form a suspension. Stir vigorously overnight at room temperature. This "aging" process breaks down the crystal lattice, ensuring reactivity.

Module 2: The Organocerium Protocol

Optimized for 10 mmol scale. Scale linearly.

ComponentEquivalentsRole
Anhydrous CeCl

1.5 eqLewis acid; Transmetallation agent
EtMgBr (in THF) 1.5 eqNucleophile source
Ketone Substrate 1.0 eqLimiting Reagent
THF (Anhydrous) Solvent0.3 M concentration

Step-by-Step Procedure:

  • Transmetallation: Cool the CeCl

    
    /THF suspension (from Module 1) to 0°C . Dropwise add the EtMgBr solution.[3] Stir for 1 hour. The slurry will change consistency/color, indicating the formation of the organocerium species (
    
    
    
    ).
  • Substrate Addition: Cool the mixture to -78°C (Dry ice/Acetone). This low temperature is critical to suppress enolization kinetics.

  • Reaction: Dissolve 4'-fluoro-2'-methylacetophenone in minimal THF. Add this solution slowly down the side of the flask over 30 minutes.

  • Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours. Do not rush to room temperature.

  • Monitoring: Check TLC or HPLC. You should see <5% remaining starting material.

Module 3: Troubleshooting & FAQs
Q1: My yield is low, and I'm recovering a lot of starting material. Why?

Diagnosis: Enolization is dominating.[2] The Mechanism: The basic EtMgBr is stripping the proton from the methyl group of the ketone (forming an enolate) rather than attacking the carbonyl carbon. The Fix: You must switch to the CeCl


 method described above. The organocerium reagent is less basic but more nucleophilic towards carbonyls due to the high oxophilicity of Cerium, which activates the carbonyl oxygen.
Q2: I see a new spot on TLC that is less polar than the product. What is it?

Diagnosis: Elimination product (Styrene derivative). The Cause: Tertiary benzylic alcohols are extremely sensitive to acid. If you used HCl or H


SO

during the quench, or if you heated the crude mixture during rotary evaporation, you likely dehydrated the alcohol. The Fix:
  • Quench: Use saturated aqueous Ammonium Chloride (NH

    
    Cl) .[3] Never use strong mineral acids.
    
  • Isolation: Keep the water bath on the rotavap <40°C.

  • Storage: Store the product with a trace of triethylamine or in a freezer to prevent spontaneous dehydration.

Q3: The reaction mixture turned into a solid block. Is it ruined?

Diagnosis: "Gelation" of Cerium salts. The Fix: This is common during the quench.

  • Add the NH

    
    Cl solution very slowly with vigorous stirring.
    
  • If a gel forms, add Celite and filter the mixture through a Celite pad. Wash the pad thoroughly with Ethyl Acetate. Do not try to extract the gel in a separatory funnel; you will get a permanent emulsion.

Module 4: Visualizing the Chemistry
Figure 1: Mechanistic Pathway & Yield Divergence

This diagram illustrates why the standard Grignard fails and how Cerium rescues the yield.

ReactionPathway cluster_Fail Standard Grignard (High Failure Rate) cluster_Success Organocerium Protocol (Recommended) Start Starting Material (4-Fluoro-2-methylacetophenone) PathA Pathway A: Enolization (Due to basicity + sterics) Start->PathA + EtMgBr (Alone) PathB Pathway B: Nucleophilic Attack (High oxophilicity activates C=O) Start->PathB + Et-CeCl2 Enolate Magnesium Enolate (Stable intermediate) PathA->Enolate Recover Recovered Starting Material (Yield Loss) Enolate->Recover Aqueous Workup CeReagent CeCl3 + EtMgBr (Transmetallation) CeReagent->PathB Forms Reagent Product Target Alcohol (>85% Yield) PathB->Product

Caption: Comparison of the parasitic enolization pathway (Red) versus the successful organocerium addition (Green).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue LowYield Low Yield / SM Recovery Issue->LowYield NewSpot Non-polar Impurity Issue->NewSpot NoStart Reaction Won't Start Issue->NoStart Sol1 Cause: Enolization Action: Switch to CeCl3 protocol LowYield->Sol1 Sol2 Cause: Dehydration Action: Buffer quench (NH4Cl) Avoid Heat NewSpot->Sol2 Sol3 Cause: Wet Reagents Action: Dry CeCl3 at 150°C Activate Mg with Iodine NoStart->Sol3

Caption: Rapid diagnostic flow for common synthesis failures.

References
  • Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 111(12), 4392–4398.

  • Takeda Pharmaceutical Company. (2010). "Pyrrole derivative and use thereof." U.S. Patent 2010/0261726 A1. (Describes the synthesis of Vonoprazan intermediates).

  • Dimitrov, V., et al. (1996). "Organocerium compounds in synthesis." Tetrahedron, 52(16), 5701-5732.

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336. (Reference for Mg activation protocols).

Sources

Technical Support Center: 4-Fluoro-2-Methylphenyl Grignard Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection & Process Control for 4-Fluoro-2-Methylphenylmagnesium Bromide Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers

Status: Active Subject: Overcoming Steric Hindrance & Optimizing Solvent Systems Last Updated: 2026-02-16

Executive Summary: The Steric Challenge

The synthesis of 4-fluoro-2-methylphenylmagnesium bromide presents a specific kinetic challenge distinct from non-substituted phenyl Grignards. While the para-fluorine atom is electronically stable, the ortho-methyl group introduces significant steric hindrance near the carbon-magnesium bond interface.

This steric bulk retards the rate of oxidative addition (initiation), increasing the risk of Wurtz homocoupling (dimerization) if the reaction temperature or concentration is mismanaged. This guide prioritizes solvent systems that balance high thermal activation energy (to overcome sterics) with suppression of side reactions.

Solvent Selection Matrix

Recommendation: Shift from legacy solvents (Et₂O) to 2-Methyltetrahydrofuran (2-MeTHF) for this specific substrate.

ParameterTetrahydrofuran (THF) Diethyl Ether (Et₂O) 2-Methyltetrahydrofuran (2-MeTHF)
Boiling Point 66°C35°C80°C (Optimal for initiation)
Solvation Power High (Strong coordination)ModerateHigh (Sterically hindered ether)
Wurtz Coupling Risk High (Promotes dimerization)LowLow (Suppresses homocoupling)
Water Miscibility Miscible (Difficult workup)ImmiscibleImmiscible (Clean phase split)
Safety Profile Peroxide formerExtremely Flammable/PeroxidesHigher Flash Point / Lower Peroxide rate

Technical Note: The higher boiling point of 2-MeTHF (80°C) allows the reaction to run at a temperature sufficient to overcome the activation energy barrier imposed by the ortho-methyl group without requiring pressurized vessels.

Troubleshooting & FAQs

Category A: Initiation Failures

Q: I am refluxing Mg and the aryl bromide in THF, but the reaction will not start. The Mg is fresh. What is happening? A: The ortho-methyl group blocks the magnesium surface from effectively approaching the C-Br bond. Standard "passive" initiation often fails here.

  • Immediate Fix: Stop stirring. Add a crystal of Iodine (I₂) .[1][2] Heat locally with a heat gun until the iodine color fades (formation of MgI₂ exposes fresh lattice).

  • Process Fix: Use DIBAL-H activation . Add 1-2 mol% of DIBAL-H to the Mg/Solvent suspension before adding the halide. This chemically scours the oxide layer and complexes moisture, often triggering initiation within minutes at lower temperatures [1].

Q: Can I use 1,2-dibromoethane (DBE) as an entrainer? A: Yes, but use caution. DBE forms ethylene gas, which can entrain solvent vapor and scrub the headspace of inert gas. For this sterically hindered substrate, we recommend Diisobutylaluminum hydride (DIBAL-H) or Red-Al over DBE, as they act as surface cleaning agents rather than just etchants.

Category B: Yield & Purity (Wurtz Coupling)[2]

Q: My GC-MS shows a significant peak for 4,4'-difluoro-2,2'-dimethylbiphenyl (Dimer). How do I stop this? A: This is Wurtz homocoupling, caused by a high local concentration of the aryl bromide reacting with the already-formed Grignard reagent.

  • Root Cause: The ortho-methyl group slows the reaction with Mg, leading to an accumulation of unreacted bromide in the pot.

  • Solution: Implement High-Dilution Slow Addition .

    • Dilute the halide feed to 1.0 M or lower.

    • Use a dosing pump to control addition rate.

    • Critical: Ensure the solution is refluxing (especially if using 2-MeTHF) to ensure the consumption rate matches the addition rate [2].

Category C: Solvent Swapping

Q: Our standard operating procedure (SOP) uses THF, but we have phase separation issues during the aqueous quench. Can we swap to 2-MeTHF? A: Yes, and it is highly recommended.

  • Benefit: 2-MeTHF forms a clean organic layer upon quenching with aqueous NH₄Cl or HCl, unlike THF which requires salting out or extraction with a second solvent (e.g., Toluene).

  • Caveat: 2-MeTHF coordinates less strongly than THF. If your subsequent electrophile (e.g., a hindered ketone) is unreactive, you may need to add a Lewis Acid catalyst (like LaCl₃·2LiCl) or a small amount of THF as a co-solvent during the coupling step, not the formation step.

Visual Decision Guides

Figure 1: Solvent Selection Logic Pathway

SolventSelection Start Start: 4-Fluoro-2-Methylphenyl Bromide Scale Reaction Scale? Start->Scale Small Small Scale (<5g) Speed prioritized Scale->Small Large Process/Scale-up (>100g) Safety & Workup prioritized Scale->Large TempReq Is Initiation Sluggish? Small->TempReq Ether Solvent: Diethyl Ether (Not Recommended) Small->Ether Only if cryo required later MeTHF Solvent: 2-MeTHF (Recommended) Large->MeTHF Green Chemistry Better Phase Split THF Solvent: THF (Watch for emulsions) TempReq->THF No TempReq->MeTHF Yes (Needs >65°C)

Caption: Decision tree for selecting the optimal solvent based on scale and kinetic requirements.

Figure 2: Optimized Experimental Workflow

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_qc Quality Control Mg Mg Turnings (1.1 - 1.2 equiv) Act Activation: DIBAL-H (1 mol%) Mg->Act Solv Solvent: 2-MeTHF Act->Solv Init Initiation: 5% of Halide Heat to 75°C Solv->Init Feed Controlled Feed: Maintain Reflux Init->Feed Titr Titration: Knochel Method Feed->Titr

Caption: Step-by-step workflow emphasizing DIBAL-H activation and controlled feed in 2-MeTHF.

Gold Standard Protocol

Substrate: 1-Bromo-4-fluoro-2-methylbenzene Target Reagent: 4-Fluoro-2-methylphenylmagnesium bromide (0.5 – 1.0 M)[3]

  • System Prep: Flame-dry a 3-neck flask equipped with a reflux condenser, N₂ inlet, and pressure-equalizing addition funnel.

  • Mg Loading: Charge Mg turnings (1.2 equiv).

  • Activation (Crucial Step): Add anhydrous 2-MeTHF (to cover Mg). Add DIBAL-H (1 mol% relative to halide) . Stir gently for 5 minutes at room temperature. Note: The solution may turn slightly gray/black.

  • Initiation:

    • Add 5-10% of the total Aryl Bromide volume.

    • Heat the mixture to 75-80°C (gentle reflux for 2-MeTHF).

    • Look for turbidity and exotherm. If no reaction after 10 mins, add a single crystal of Iodine.

  • Propagation: Once initiated, add the remaining Aryl Bromide (diluted 1:1 in 2-MeTHF) dropwise.

    • Rate Control: Adjust rate to maintain reflux without external heating if possible.

  • Completion: Post-addition, reflux for 1 hour to consume sterically hindered bromide traces.

  • Titration: Cool to RT. Titrate using salicylaldehyde phenylhydrazone (Knochel’s method) to determine precise molarity [3].

References

  • Knochel, P., et al. (2009). Handbook of Functionalized Organometallics. Wiley-VCH.
  • Aycock, D. F. (2007).[4] "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions." Organic Process Research & Development, 11(1), 156–159.[5] Link

  • Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 45(18), 2958-2961. Link

  • RSC Green Chemistry. (2013). "Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions." Green Chemistry, 15, 1880-1888. Link

Sources

Technical Support Center: Synthesis of 2-Aryl-2-Butanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-aryl-2-butanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Grignard reactions to synthesize this important class of tertiary alcohols. As Senior Application Scientists, we understand that nuances in experimental conditions, particularly temperature control, are paramount to achieving high yields and purity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of 2-aryl-2-butanol, typically achieved through the reaction of an aryl Grignard reagent with 2-butanone or an ethyl Grignard reagent with an aryl ethyl ketone, is a powerful C-C bond-forming reaction.[1][2][3] However, its success hinges on meticulous control of reaction parameters.

Issue 1: The Grignard reaction fails to initiate.

  • Symptoms: No observable exotherm, no formation of the characteristic cloudy precipitate of the Grignard reagent, and recovery of starting materials.

  • Root Cause Analysis: Grignard reagents are notoriously sensitive to moisture and protic solvents.[4][5] Any trace of water will quench the reagent as it forms.[5] The surface of the magnesium metal may also be passivated by a layer of magnesium oxide, preventing the reaction with the alkyl/aryl halide.

  • Recommended Actions:

    • Rigorous Drying of Glassware and Solvents: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[5][6] Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), are essential and should be freshly distilled from a suitable drying agent or obtained from a sealed commercial source.[7]

    • Magnesium Activation: The magnesium turnings should be activated to remove the passivating oxide layer. This can be achieved by a few methods:

      • Iodine Activation: Add a small crystal of iodine to the flask containing the magnesium.[4][7] The iodine will react with the magnesium surface, exposing fresh metal.

      • Mechanical Activation: Stirring the magnesium turnings vigorously under an inert atmosphere for an extended period can also help to break up the oxide layer.

      • Chemical Activation: A few drops of 1,2-dibromoethane can be used as an initiator.[8]

    • Initiation with Heat: Gentle heating of a small portion of the solvent and halide with the magnesium can sometimes initiate the reaction. Once initiated, the reaction is typically exothermic and self-sustaining.[9]

Issue 2: Low yield of the desired 2-aryl-2-butanol with significant byproduct formation.

  • Symptoms: The final product mixture contains unreacted ketone, the corresponding alkane from the Grignard reagent, and/or dimeric coupling products (Wurtz coupling).

  • Root Cause Analysis:

    • Incorrect Stoichiometry: An insufficient amount of the Grignard reagent will lead to incomplete conversion of the ketone.[5]

    • Side Reactions Due to Poor Temperature Control:

      • Enolization: At higher temperatures, the Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate.[1] This is more prevalent with sterically hindered ketones.[1] Upon workup, this regenerates the starting ketone.

      • Wurtz Coupling: The reaction of the Grignard reagent with the unreacted aryl halide can lead to the formation of a biaryl byproduct. This is more likely to occur at elevated temperatures.

  • Recommended Actions:

    • Titration of Grignard Reagent: The concentration of the prepared Grignard reagent should be determined by titration before use to ensure accurate stoichiometry.[5]

    • Strict Temperature Control During Addition: The addition of the ketone to the Grignard reagent (or vice versa) should be performed at a low temperature, typically 0 °C, using an ice bath.[6][10] The ketone should be added dropwise to maintain a controlled reaction temperature and minimize side reactions. The reaction is exothermic, so slow addition is crucial.[10]

    • Order of Addition: While adding the Grignard reagent to the ketone is common, the reverse addition (ketone to Grignard) can sometimes be advantageous, especially if the Grignard reagent is prone to decomposition at higher concentrations.

Issue 3: Formation of a thick, unmanageable precipitate during workup.

  • Symptoms: A thick, gelatinous precipitate forms upon quenching the reaction, making extraction difficult.

  • Root Cause Analysis: The magnesium alkoxide intermediate and magnesium salts formed during the reaction can be difficult to dissolve, leading to the formation of a persistent emulsion or a thick slurry.

  • Recommended Actions:

    • Controlled Quenching: The reaction should be quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the reaction flask is cooled in an ice bath.[4][11] This is a milder and less exothermic quenching agent than water or dilute acids.[4]

    • Acidic Workup: After the initial quench with NH₄Cl, a dilute acid (e.g., 1M HCl) can be added slowly to dissolve the remaining magnesium salts.[11][12] This should also be done with cooling to manage the exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the formation of the Grignard reagent itself?

A1: The formation of the Grignard reagent is typically initiated at room temperature and then maintained at a gentle reflux of the ethereal solvent (e.g., diethyl ether, ~35 °C; THF, ~66 °C).[7][8] The reaction is exothermic, and the reflux helps to maintain a steady reaction rate. However, prolonged heating at high temperatures can lead to decomposition of the Grignard reagent and an increase in Wurtz coupling byproducts.[13]

Q2: I observe a color change to dark brown or black during Grignard reagent formation. Is this normal?

A2: A slight cloudiness or grayish color is normal. However, a significant darkening to brown or black can indicate the presence of impurities in the magnesium or the organic halide, which can catalyze decomposition.[5] It can also be a sign of the formation of finely divided metal from side reactions.[5] Ensuring high-purity starting materials and rigorous anhydrous conditions can help mitigate this.

Q3: Can I use an ester as a starting material to synthesize 2-aryl-2-butanol?

A3: Yes, it is possible, but it requires careful consideration of stoichiometry. An ester will react with two equivalents of a Grignard reagent.[5][14] For example, reacting an aryl ester with two equivalents of ethylmagnesium bromide will yield a tertiary alcohol with two ethyl groups attached to the carbinol carbon.[15] To synthesize 2-aryl-2-butanol (which has one ethyl and one methyl group attached to the carbinol carbon), you would need to start with a ketone.

Q4: How critical is the rate of addition of the ketone to the Grignard reagent?

A4: The rate of addition is extremely critical. The reaction between the Grignard reagent and the ketone is highly exothermic.[10][16] A rapid addition can cause the reaction temperature to spike, leading to a decrease in yield due to side reactions like enolization and potentially creating a safety hazard due to the boiling of the low-boiling ethereal solvent.[10] A slow, dropwise addition with efficient cooling is mandatory for a successful and safe reaction.

Q5: What are the best practices for quenching a Grignard reaction safely?

A5: Safe quenching is paramount due to the high reactivity of the remaining Grignard reagent.[4]

  • Cooling: Always cool the reaction mixture in an ice bath before and during the quench.[11][12]

  • Slow Addition: Add the quenching agent (e.g., saturated aqueous NH₄Cl) dropwise with vigorous stirring.[11][17]

  • Respect Induction Periods: Sometimes there is a delay before the quenching reaction becomes vigorous. Do not add a large amount of quenching agent if the reaction does not start immediately, as this can lead to a sudden and violent exotherm.[11][12]

  • Adequate Ventilation: Quenching can release flammable gases. Always perform this step in a well-ventilated fume hood.[11]

Experimental Workflow and Data

The following diagram and table outline a general workflow and typical reaction parameters for the synthesis of 2-phenyl-2-butanol.

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reagent_formation Grignard Reagent Formation cluster_reaction Reaction with Ketone cluster_workup Workup and Purification start Dry Glassware & Inert Atmosphere mg_prep Activate Magnesium Turnings start->mg_prep Ensure anhydrous conditions add_halide Slowly Add Aryl Halide in Anhydrous Ether mg_prep->add_halide reflux Maintain Gentle Reflux add_halide->reflux Control exotherm grignard_formed Aryl Grignard Reagent Formed reflux->grignard_formed cool Cool Grignard Reagent to 0°C grignard_formed->cool add_ketone Dropwise Addition of 2-Butanone cool->add_ketone Critical for selectivity stir Stir at Room Temperature add_ketone->stir quench Quench with sat. aq. NH4Cl at 0°C stir->quench extract Aqueous Workup & Extraction quench->extract Dissolve Mg salts purify Purification (e.g., Distillation/Chromatography) extract->purify product 2-Aryl-2-Butanol purify->product Troubleshooting_Logic low_yield Low Yield of 2-Aryl-2-Butanol no_reaction No Reaction Initiation low_yield->no_reaction side_products Significant Side Products low_yield->side_products workup_issues Difficult Workup low_yield->workup_issues moisture Moisture Contamination no_reaction->moisture mg_passivation Mg Passivation no_reaction->mg_passivation high_temp High Reaction Temperature side_products->high_temp bad_stoichiometry Incorrect Stoichiometry side_products->bad_stoichiometry rapid_quench Rapid Quenching workup_issues->rapid_quench dry_reagents Use Anhydrous Reagents/Glassware moisture->dry_reagents activate_mg Activate Magnesium mg_passivation->activate_mg control_temp Control Temperature (0°C Addition) high_temp->control_temp titrate_grignard Titrate Grignard Reagent bad_stoichiometry->titrate_grignard slow_quench Slow, Cooled Quenching rapid_quench->slow_quench

Sources

Technical Support Center: Stability of 2-(4-Fluoro-2-methylphenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 2-(4-Fluoro-2-methylphenyl)-2-butanol , a tertiary benzylic alcohol prone to acid-catalyzed degradation. This content is structured for researchers and process chemists requiring immediate troubleshooting and mechanistic insight.

Status: Active Guide Classification: Tertiary Benzylic Alcohol / API Intermediate Primary Risk: Acid-Catalyzed Dehydration (E1 Elimination)

Executive Summary & Chemical Behavior

The Core Issue: 2-(4-Fluoro-2-methylphenyl)-2-butanol is structurally defined by a hydroxyl group attached to a tertiary carbon that is also benzylic (adjacent to an aromatic ring). This structural motif creates a "perfect storm" for acid sensitivity.

  • Tertiary Center: Stabilizes the carbocation intermediate via hyperconjugation and inductive effects from the ethyl and methyl chains.

  • Benzylic Position: The adjacent aromatic ring (4-fluoro-2-methylphenyl) provides significant resonance stabilization to the carbocation.

  • Ortho-Methyl Effect: The methyl group at the ortho position of the ring introduces steric strain in the tetrahedral (sp³) alcohol. Ionization to the planar (sp²) carbocation relieves this strain ("steric acceleration"), making the hydroxyl group an exceptionally labile leaving group under even mildly acidic conditions.

Implication: In the presence of protons (


), this molecule will rapidly dehydrate to form styrenyl impurities (alkenes). This reaction is often faster than expected due to the synergistic electronic and steric effects.
Mechanistic Pathway (Visualization)

The following diagram illustrates the degradation pathway. Note that the Zaitsev product (internal alkene) is thermodynamically favored due to higher substitution and conjugation, but the Hofmann product (terminal alkene) may also form.

DehydrationMechanism Alcohol Starting Material 2-(4-Fluoro-2-methylphenyl)-2-butanol (sp3, Sterically Crowded) Protonated Protonated Intermediate (Oxonium Ion) Alcohol->Protonated + H+ (Fast Equilibrium) Carbocation Tertiary Benzylic Carbocation (sp2, Planar, Resonance Stabilized) Protonated->Carbocation - H2O (Rate Determining Step) Zaitsev Major Impurity (Zaitsev) 2-(4-Fluoro-2-methylphenyl)-2-butene (Trisubstituted Alkene) Carbocation->Zaitsev - H+ (from CH2) Thermodynamic Control Hofmann Minor Impurity (Hofmann) 2-(4-Fluoro-2-methylphenyl)-1-butene (Disubstituted Alkene) Carbocation->Hofmann - H+ (from CH3) Kinetic Control

Caption: Acid-catalyzed E1 elimination mechanism showing the formation of major (Zaitsev) and minor (Hofmann) alkene impurities.

Troubleshooting Guide (FAQs)
Issue 1: "I see a new impurity growing during HPLC analysis."

Diagnosis: On-Column Degradation. Many silica-based HPLC columns have residual silanol activity (acidic) or the mobile phase itself is slightly acidic (e.g., 0.1% TFA).

  • The Sign: The impurity peak often has a "fronting" shape or connects to the main peak via a saddle, indicating reaction during the run.

  • Solution:

    • Switch to a high-pH stable column (e.g., C18 Hybrid particle).

    • Use a buffered mobile phase at neutral pH (e.g., Ammonium Bicarbonate, pH 7.5).

    • Avoid: TFA (Trifluoroacetic acid) or unbuffered Formic Acid.

Issue 2: "My yield dropped significantly after the acid workup."

Diagnosis: Workup-Induced Dehydration. Even weak acids used to quench reactions (like 1M HCl or saturated NH₄Cl) can trigger dehydration if the contact time is long or the temperature is unregulated.

  • The Fix:

    • Protocol Change: Quench into a basic buffer (e.g., Saturated NaHCO₃) or cold water.

    • Monitoring: Ensure the aqueous layer pH is > 7 before separating phases.

    • Temperature: Keep the quench mixture < 5°C.

Issue 3: "The solid compound is turning yellow/oily in storage."

Diagnosis: Autocatalytic Decomposition. Trace acid residues from the synthesis (e.g., from silica gel chromatography) can catalyze slow dehydration in the solid state. The alkene products are often oils and prone to oxidation (yellowing).

  • The Fix:

    • Re-purify using alumina (basic or neutral) instead of silica gel, or add 1% Triethylamine to the eluent during silica chromatography.

    • Store the compound with a stabilizer or ensure it is completely free of acid salts.

Experimental Protocols
Protocol A: Stability Validation Test

Use this protocol to determine the "Safe pH Window" for your specific batch.

  • Preparation: Prepare a 1 mg/mL solution of the alcohol in Acetonitrile.

  • Buffer Setup: Prepare three aqueous buffers: pH 2 (Phosphate), pH 7 (Phosphate), pH 9 (Borate).

  • Incubation: Mix 500 µL of sample + 500 µL of buffer. Incubate at 25°C and 40°C .

  • Analysis: Inject onto HPLC (Neutral conditions) at T=0, 1h, 4h, and 24h.

  • Criteria: Degradation > 0.5% indicates incompatibility.

Protocol B: Safe Workup for Acid-Sensitive Alcohols

Standard Operating Procedure (SOP) for isolation.

  • Quench: Pour reaction mixture slowly into a stirred mixture of Ice + Saturated NaHCO₃ .

  • Extraction: Use Ethyl Acetate or MTBE (Methyl tert-butyl ether). Avoid Dichloromethane if possible (can become acidic over time).

  • Wash: Wash the organic layer with:

    • 1x Water[1]

    • 1x Brine

  • Drying: Dry over Anhydrous K₂CO₃ (Potassium Carbonate) instead of Na₂SO₄ or MgSO₄.

    • Reasoning: MgSO₄ is slightly acidic (Lewis acid character); K₂CO₃ ensures a basic microenvironment.

  • Concentration: Rotary evaporate at bath temperature < 35°C . Do not heat to dryness under high vacuum for extended periods.

Quantitative Data: Stability Profile

The following table summarizes the estimated stability based on the structural class (Tertiary Benzylic Alcohol with Ortho-substitution).

ParameterConditionStability RatingEstimated Half-Life (t½)
pH < 2.0 (Strong Acid)Critical < 10 minutes
4.0 - 5.0 (Weak Acid)Poor 1 - 4 hours
7.0 (Neutral)Excellent > 2 years (Solid state)
> 9.0 (Basic)Excellent > 2 years
Solvent Methanol / EthanolModerate Risk of etherification (Solvolysis) in presence of acid traces.
DMSO / DMFGood Stable, but heating > 60°C may promote elimination.
Chloroform / DCMVariable Risky if solvent contains HCl stabilizers (Use Amylene stabilized).
References
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Chapter 17: Eliminations).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Section 5.4: Carbocation Stability and Elimination).

  • BenchChem Technical Data. (2025). Stability of Fluorinated Tertiary Alcohols. (General data on fluorinated alcohol resistance to dehydration, noting the stabilizing/destabilizing effects of fluorine).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and Stability Data for 2-Methyl-4-phenyl-2-butanol (Analogous Structure).

Sources

Validation & Comparative

High-Resolution NMR Profiling of 2-(4-Fluoro-2-methylphenyl)-2-butanol: A Comparative Solvent and Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a detailed analysis of the 1H NMR spectrum of 2-(4-Fluoro-2-methylphenyl)-2-butanol , a tertiary benzylic alcohol with significant relevance in medicinal chemistry as a metabolic blocker (via fluorine) and conformational lock (via the ortho-methyl group).

We compare the spectral "performance"—defined here as signal resolution, diagnostic utility, and structural confirmation capability—against two critical alternatives:

  • Solvent Alternatives: Deuterated Chloroform (

    
    ) vs. Dimethyl Sulfoxide (
    
    
    
    ).
  • Structural Alternatives: The non-fluorinated analog (2-(2-methylphenyl)-2-butanol) to isolate the scalar coupling effects of the fluorine substituent.

Structural Logic & Spin System Prediction

Before analyzing the spectrum, we must deconstruct the molecule into its constituent spin systems. The molecule possesses a chiral center at C2, rendering the methylene protons of the ethyl group diastereotopic.

  • Aryl Core (ABCX System): The 4-fluoro-2-methylphenyl moiety creates a complex coupling network where

    
     acts as an X nucleus, splitting aromatic protons (
    
    
    
    ,
    
    
    ).
  • Aliphatic Chain:

    • Quaternary Methyl: Singlet (isolated).

    • Ethyl Group:

      
       system (Diastereotopic methylene protons coupled to the terminal methyl).
      
  • Labile Proton: Hydroxyl (OH) subject to exchange broadening.

Diagram 1: Structural Connectivity & Coupling Logic

The following diagram illustrates the synthesis pathway and the resulting NMR coupling network.

G Start 4-Fluoro-2-methylacetophenone Product 2-(4-Fluoro-2-methylphenyl)-2-butanol (Target) Start->Product THF, 0°C -> RT Reagent Ethylmagnesium Bromide (Grignard) Reagent->Product Aryl Aryl Region (6.8 - 7.4 ppm) Coupled to 19F Product->Aryl Spin System A Aliphatic Aliphatic Region (0.8 - 2.0 ppm) Diastereotopic CH2 Product->Aliphatic Spin System B

Caption: Synthesis via Grignard addition leads to a chiral tertiary alcohol. The resulting NMR spectrum is divided into a fluorine-coupled aromatic zone and a diastereotopic aliphatic zone.

Comparative Analysis: Solvent Performance

The choice of solvent fundamentally alters the "performance" of the NMR experiment, particularly for tertiary alcohols where hydrogen bonding and proton exchange are variable.

Table 1: Chemical Shift & Resolution Comparison ( vs. )
FeatureChloroform-d (

)
DMSO-

Performance Verdict
Hydroxyl (-OH) Signal Variable/Broad: Appears at 1.5–2.5 ppm. Often merges with water or aliphatic multiplets.Sharp Singlet: Appears at ~4.8–5.0 ppm. Distinct and integrable.DMSO Wins for quantification and confirmation of the alcohol functionality.
Aryl Resolution High: Good separation of aromatic multiplets.Moderate: Higher viscosity of DMSO can slightly broaden lines; solvent residual peak (2.50 ppm) may interfere with Ar-Me.

Wins
for detailed coupling analysis (

).
Water Interference Low (1.56 ppm). Usually separable.High (3.33 ppm). Can obscure methine signals in other molecules, but clear here.Neutral for this specific molecule.
Ar-Methyl Signal ~2.35 ppm (Singlet).~2.25 ppm (Singlet).

Wins
(Less overlap risk with solvent residual).[1]

Expert Insight: For initial structure verification,


  is preferred due to its lower viscosity and better resolution of the fine fluorine coupling (

). However, if the OH proton integration is required for purity assay, DMSO-

is the mandatory alternative.

Detailed Spectral Assignment (in )

This section benchmarks the target molecule against its non-fluorinated analog to highlight the diagnostic signals.

Aromatic Region (6.8 – 7.5 ppm)

The 4-fluoro-2-methylphenyl group presents a distinct pattern compared to the standard 2-methylphenyl (o-tolyl) group.

  • H-3 (Proton between Me and F):

    • Target: Appears as a doublet of doublets (dd) at ~6.85 ppm.

    • Coupling: Large

      
       (~10 Hz) dominates, with small meta-coupling (
      
      
      
      ~2 Hz).
    • Alternative (Defluoro): Appears as a standard doublet or multiplet, lacking the large F-splitting.

  • H-5 (Proton ortho to F, meta to Me):

    • Target:Td (Triplet of doublets) or multiplet at ~6.90 ppm.

    • Coupling: Splits by F (

      
       ~8 Hz) and ortho-H6 (
      
      
      
      ~8 Hz).
  • H-6 (Proton ortho to quaternary C):

    • Target:dd at ~7.30 ppm. Deshielded by the tertiary alcohol center.

    • Coupling: Splits by ortho-H5 (

      
       ~8 Hz) and meta-F (
      
      
      
      ~6 Hz).
Aliphatic Region (0.7 – 2.5 ppm)
  • Ar-CH3 (2.35 ppm): Singlet. Diagnostic of the ortho-substitution.

  • Ethyl Methylene (CH2):

    • Feature:Diastereotopic. Because C2 is a stereocenter, the two protons on C3 are magnetically non-equivalent (

      
      ).
      
    • Appearance: Two complex multiplets (dq) centered around 1.85 ppm and 1.95 ppm, rather than a simple quartet. This is a key purity indicator; a simple quartet suggests a lack of chirality (impossible here) or accidental equivalence.

  • Ethyl Methyl (CH3): Triplet at ~0.75 ppm.

  • Quaternary Methyl (C1): Sharp singlet at ~1.55 ppm.

Experimental Protocol

To ensure reproducibility and spectral integrity, follow this self-validating workflow.

Synthesis (Grignard Addition)[2]
  • Reagents: 4-Fluoro-2-methylacetophenone (1.0 eq), Ethylmagnesium bromide (1.2 eq, 3.0 M in

    
    ).
    
  • Procedure:

    • Flame-dry a 50 mL round-bottom flask under

      
      .
      
    • Add ketone substrate in anhydrous THF. Cool to 0°C.[2][3]

    • Add Grignard reagent dropwise over 15 mins (Exothermic!).

    • Stir at RT for 2 hours.

    • Quench: Slowly add saturated

      
       (aq) at 0°C.
      
    • Extraction: Extract with EtOAc (3x). Dry over

      
      .[2][3]
      
  • Validation Point: TLC should show a new spot with lower

    
     than the ketone.
    
NMR Sample Preparation[3][4][5]
  • Concentration: Dissolve 10-15 mg of purified oil in 0.6 mL of

    
     (99.8% D).
    
  • Tube Quality: Use 5mm high-throughput tubes (Wilmad 507-PP or equivalent).

  • Shimming: Automated gradient shimming is sufficient, but ensure lock level is >80%.

  • Parameter Setup:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (Qualitative) or 10.0 s (Quantitative/qNMR).

    • Scans (NS): 16.

Diagram 2: Experimental Workflow & Logic

Workflow Step1 Sample Prep 10mg in 0.6mL CDCl3 Step2 Acquisition 1H Pulse (zg30) NS=16, D1=1s Step1->Step2 Step3 Processing FT, Phasing, Baseline Corr. Step2->Step3 Decision Check OH Signal? Step3->Decision OutcomeA Broad/Missing (Exchange active) Decision->OutcomeA CDCl3 OutcomeC Switch to DMSO-d6 (Quantification) Decision->OutcomeC Need Quant? OutcomeB Add D2O Shake (Confirm OH loss) OutcomeA->OutcomeB

Caption: Decision tree for NMR acquisition and solvent selection based on the visibility of the hydroxyl proton.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on coupling constants and chemical shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for diastereotopic proton logic). [Link]

  • PubChem Database. (2024). Compound Summary for CID 220982 (2-(4-methylphenyl)butan-2-ol).[2][5] [Link]

Sources

A Researcher's Guide to the 13C NMR Chemical Shifts of 2-(4-Fluoro-2-methylphenyl)-2-butanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating molecular structures. This guide provides an in-depth analysis of the predicted 13C NMR chemical shifts for the novel compound 2-(4-Fluoro-2-methylphenyl)-2-butanol. By comparing its predicted spectrum with those of structurally related analogues, we can gain valuable insights into the electronic effects of its substituents and build a robust framework for spectral interpretation and structural verification.

The Foundational Principles of 13C NMR and Substituent Effects

13C NMR spectroscopy detects the magnetic properties of the 13C isotope. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of each carbon atom. Electronegative atoms or groups withdraw electron density, "deshielding" the carbon nucleus and causing its resonance to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the nucleus and shifting its signal to a lower chemical shift (upfield).

In aromatic systems, the position of a substituent significantly influences the chemical shifts of the ring carbons. These substituent-induced shifts are generally additive, allowing for the prediction of chemical shifts in polysubstituted rings based on the effects of individual substituents. Fluorine, being highly electronegative, exerts a strong deshielding effect on the carbon it is directly attached to (the ipso-carbon) and also influences the ortho, meta, and para carbons through both inductive and resonance effects. A methyl group, being weakly electron-donating, generally causes a slight shielding effect.

Comparative Analysis of Predicted 13C NMR Chemical Shifts

In the absence of direct experimental data for 2-(4-Fluoro-2-methylphenyl)-2-butanol, we have employed a reliable online prediction tool, NMRDB.org, to generate its 13C NMR spectrum and those of key analogues. This comparative approach allows us to dissect the individual and combined effects of the fluoro and methyl substituents.

Below is a summary of the predicted 13C NMR chemical shifts for 2-(4-Fluoro-2-methylphenyl)-2-butanol and its analogues. The carbon numbering scheme used for assignment is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., on a 400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 50-100 mg of sample in ~0.7 mL of CDCl3 prep2 Add a small amount of TMS as an internal standard (0 ppm) prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube prep2->prep3 acq1 Set the 13C frequency to ~100 MHz prep3->acq1 Insert sample into spectrometer acq2 Use a standard pulse program with proton decoupling (e.g., zgpg30) acq1->acq2 acq3 Set a spectral width of ~250 ppm (0-250 ppm) acq2->acq3 acq4 Acquisition time of ~1-2 seconds acq3->acq4 acq5 Relaxation delay of 2-5 seconds acq4->acq5 acq6 Accumulate a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise acq5->acq6 proc1 Apply Fourier transformation acq6->proc1 Transfer raw data (FID) proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the spectrum using the TMS signal at 0 ppm proc2->proc3

Mass spectrometry fragmentation of 2-(4-Fluoro-2-methylphenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Mass Spectrometric Fragmentation of 2-(4-Fluoro-2-methylphenyl)-2-butanol

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel compounds, their metabolites, and potential impurities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing critical information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the electron ionization (EI) mass spectrometry fragmentation of 2-(4-Fluoro-2-methylphenyl)-2-butanol, a tertiary aromatic alcohol.

Our objective is to move beyond a mere catalog of fragments and delve into the causality behind the observed fragmentation pathways. By understanding the interplay between the compound's structural features—the tertiary alcohol, the substituted aromatic ring, and the benzylic carbon—we can predict and interpret its mass spectrum with high confidence. This guide is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular characterization.

Core Fragmentation Principles in Aromatic Alcohols

Under electron ionization, an organic molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular radical cation (M•⁺). This high-energy species rapidly undergoes a series of fragmentation reactions to yield smaller, more stable ions. For a molecule like 2-(4-Fluoro-2-methylphenyl)-2-butanol, the fragmentation is governed by several key principles:

  • Alpha (α)-Cleavage: This is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[1][2] This pathway is highly favored in alcohols because it leads to the formation of a resonance-stabilized oxonium ion.[1] For tertiary alcohols, this cleavage is particularly facile.

  • Dehydration (Loss of Water): The elimination of a neutral water molecule (18 Da) is a characteristic fragmentation pathway for many alcohols.[3][4] This process results in an alkene radical cation, [M-18]•⁺, which can undergo further fragmentation.[5] The molecular ion peak for tertiary alcohols is often weak or absent due to the ease of dehydration and α-cleavage.[6][7]

  • Benzylic Cleavage: The bond between the aromatic ring and an adjacent carbon atom (the benzylic position) is relatively weak. Cleavage at this position is favorable as it produces a resonance-stabilized benzylic cation.[8] In many cases, this benzylic cation can rearrange to an even more stable tropylium ion.[6][9]

  • Aromatic Ring Stability: The presence of an aromatic ring lends significant stability to the molecular ion, making its observation more likely compared to analogous aliphatic compounds.[6][10]

Predicted Fragmentation Pathways of 2-(4-Fluoro-2-methylphenyl)-2-butanol

The molecular formula of the target compound is C₁₁H₁₅FO, with a monoisotopic mass of 182.11 Da . The molecular ion (M•⁺) will therefore appear at an m/z of 182.

Pathway 1: Alpha (α)-Cleavage

The tertiary carbon bearing the hydroxyl group is bonded to a methyl group, an ethyl group, and the substituted phenyl group. α-cleavage can involve the loss of either the methyl or ethyl radical. The loss of the larger alkyl group is typically the most favored fragmentation reaction for alcohols.[7]

  • Loss of an Ethyl Radical (•C₂H₅): This is predicted to be a dominant fragmentation pathway. The cleavage of the C-C bond results in the loss of an ethyl radical (29 Da) and the formation of a stable, resonance-stabilized tertiary oxonium ion at m/z 153 . This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.

  • Loss of a Methyl Radical (•CH₃): A less favored α-cleavage involves the loss of a methyl radical (15 Da), leading to the formation of an ion at m/z 167 .

Caption: Primary α-cleavage fragmentation pathways for the molecular ion.

Pathway 2: Benzylic Cleavage and Rearrangement

Cleavage of the bond between the tertiary carbon and the aromatic ring is another highly probable event due to the formation of a stabilized benzylic cation.

  • Formation of a Substituted Benzyl Cation: This cleavage results in the formation of a 4-fluoro-2-methylbenzyl cation at m/z 123 . This cation is resonance-stabilized and is expected to be a significant peak. It may further rearrange to a more stable substituted tropylium ion structure, a common occurrence for benzylic cations in mass spectrometry.[6][9]

Caption: Dehydration of the molecular ion and subsequent fragmentation.

Comparative Summary of Predicted Fragments

The performance of different fragmentation pathways can be compared by the expected relative abundance of the resulting ions. The stability of the formed cation and the neutral radical lost are the primary determinants of a pathway's favorability.

m/z Proposed Ion Structure Fragmentation Pathway Lost Neutral Expected Abundance
182[C₁₁H₁₅FO]•⁺Molecular Ion-Weak or Absent
167[C₁₀H₁₂FO]⁺α-Cleavage•CH₃Moderate
164[C₁₁H₁₃F]•⁺DehydrationH₂OModerate
153 [C₉H₁₀FO]⁺ α-Cleavage •C₂H₅ High (Likely Base Peak)
149[C₁₀H₁₀F]⁺Dehydration + Loss of MethylH₂O, •CH₃Low to Moderate
123[C₈H₈F]⁺Benzylic Cleavage•C₄H₉OHigh

Experimental Protocol: GC-MS Analysis

To validate the predicted fragmentation and provide a reliable analytical method, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This system is self-validating by incorporating a well-characterized column and standard EI conditions, ensuring reproducibility.

1. Sample Preparation:

  • Dissolve 1 mg of 2-(4-Fluoro-2-methylphenyl)-2-butanol in 1 mL of high-purity methanol or ethyl acetate.
  • Vortex the solution to ensure complete dissolution.
  • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.

2. GC-MS System & Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Injector: Split/Splitless inlet.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Split Ratio: 20:1.
  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Scan Range: m/z 40 - 400.
  • Solvent Delay: 3 minutes.

4. Data Analysis:

  • Integrate the chromatographic peak corresponding to the analyte.
  • Extract the mass spectrum from the apex of the peak.
  • Compare the observed m/z values and relative abundances with the predicted fragmentation data in the table above.
  • Confirm identifications by matching against a spectral library (e.g., NIST) if available.

Conclusion

The mass spectrometric fragmentation of 2-(4-Fluoro-2-methylphenyl)-2-butanol is a predictable process governed by the compound's inherent chemical structure. The analysis points towards a spectrum dominated by two major fragmentation events: the α-cleavage loss of an ethyl radical to form a highly stable oxonium cation at m/z 153 , and the benzylic cleavage to produce a substituted tropylium ion at m/z 123 . The presence of a moderate [M-18]•⁺ peak at m/z 164 serves as a crucial diagnostic marker for the alcohol functionality. Due to the high propensity for these fragmentation pathways, the molecular ion at m/z 182 is expected to be of low abundance or entirely absent. This comprehensive guide provides a robust framework for the identification and structural confirmation of this compound and serves as a model for interpreting the mass spectra of other complex aromatic alcohols.

References

  • Title: Mass Spectrometry of Alcohols Source: Chemistry Steps URL: [Link]

  • Title: Mass Spectrometry of Alcohols - YouTube Source: The Organic Chemistry Tutor URL: [Link]

  • Title: 12.3: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: 17.11 Spectroscopy of Alcohols and Phenols Source: Chemistry LibreTexts URL: [Link]

  • Title: Mass Spectrometry of Alcohols and Ethers Source: Scribd URL: [Link]

  • Title: CHAPTER 2 Fragmentation and Interpretation of Spectra Source: Valdosta State University URL: [Link]

  • Title: α-, β-, allylic, benzylic cleavage and McLafferty rearrangement Source: e-Content-Science (YouTube) URL: [Link]

  • Title: α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) Source: Vidya-mitra (YouTube) URL: [Link]

  • Title: 12.3 Mass Spectrometry of Some Common Functional Groups Source: OpenStax URL: [Link]

  • Title: Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE Source: TETRAHEDRON CHEMISTRY CLASSES (YouTube) URL: [Link]

  • Title: Mass spectrometry-cleavage pattern -organic Source: Slideshare URL: [Link]

  • Title: Fragmentation Mechanisms Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

  • Title: Fragmentation mechanisms in electron impact mass spectrometry Source: University of Copenhagen URL: [Link]

  • Title: 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds Source: Chad's Prep (YouTube) URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis Source: Chemistry Learning by Dr. R. K. Singh (YouTube) URL: [Link]

  • Title: C- Fragmentation Splitting Out a Small Molecule; Mass Spectra of Alcohols Source: University of Massachusetts Lowell URL: [Link]

  • Title: Mass Spectroscopy: Alcohol Fragmentation Patterns Source: ChemComplete (YouTube) URL: [Link]

  • Title: GCMS Section 6.10 Source: Whitman College URL: [Link]

Sources

A Senior Application Scientist's Guide to the Infrared Spectroscopy of 2-(4-Fluoro-2-methylphenyl)-2-butanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Vibrational Spectroscopy in Modern Drug Development

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques employed for this purpose, Fourier Transform Infrared (FT-IR) spectroscopy remains an indispensable tool. Its ability to provide a unique "molecular fingerprint" by probing the vibrational modes of functional groups offers a rapid, non-destructive, and highly informative method for confirming molecular identity, assessing purity, and monitoring reaction kinetics.

This guide provides an in-depth analysis of the expected infrared absorption spectrum of 2-(4-Fluoro-2-methylphenyl)-2-butanol, a tertiary alcohol with a substituted aromatic moiety. As a Senior Application Scientist, my objective is not merely to present a list of peaks, but to explain the rationale behind the spectral features, compare them with relevant alternatives, and provide a robust experimental framework. This approach is designed to empower researchers, scientists, and drug development professionals to interpret their own data with confidence and precision.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The integrity of any spectral analysis is predicated on the quality of the initial data acquisition. For a liquid sample such as 2-(4-Fluoro-2-methylphenyl)-2-butanol, the neat liquid (capillary thin film) method using salt plates is both efficient and effective.

Step-by-Step Methodology for Sample Preparation and Analysis
  • Salt Plate Preparation: Ensure two potassium bromide (KBr) or sodium chloride (NaCl) salt plates are impeccably clean and dry. Handle the plates only by their edges to avoid transferring moisture and oils from your fingers. A final rinse with a dry, volatile solvent like anhydrous methylene chloride can be performed in a fume hood if necessary.[1]

  • Sample Application: Place a single, small drop of 2-(4-Fluoro-2-methylphenyl)-2-butanol onto the center of one salt plate.[1][2]

  • Creating the Thin Film: Gently place the second salt plate on top of the first. A slight rotation (a quarter turn) will spread the liquid into a uniform, thin film, free of air bubbles.[1] The goal is to create a film that allows sufficient infrared radiation to pass through without causing total absorption in the most intense bands.

  • Spectrometer Setup: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

  • Background Collection: Before analyzing the sample, run a background spectrum. This crucial step measures the ambient atmosphere (primarily water vapor and carbon dioxide) and any instrumental artifacts, allowing the software to subtract them from the sample spectrum.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing and Cleaning: After acquisition, process the spectrum. This may include baseline correction and normalization. Thoroughly clean the salt plates with a suitable dry solvent immediately after use to prevent cross-contamination.[1]

Visualizing the Experimental Workflow

The following diagram outlines the logical flow for acquiring a high-quality FT-IR spectrum.

G cluster_prep Phase 1: Preparation cluster_sample Phase 2: Sample Analysis cluster_process Phase 3: Data Processing prep_plates Clean & Dry Salt Plates background Acquire Background Spectrum prep_plates->background Place empty holder in spectrometer apply_sample Apply Liquid Sample to Salt Plate background->apply_sample Ready for Sample create_film Form Capillary Thin Film apply_sample->create_film acquire_spectrum Acquire Sample Spectrum create_film->acquire_spectrum Place in spectrometer process_data Perform Baseline Correction & Normalization acquire_spectrum->process_data Raw Data analyze Analyze & Interpret Spectrum process_data->analyze

Caption: Workflow for FT-IR analysis of a liquid sample.

Spectral Analysis of 2-(4-Fluoro-2-methylphenyl)-2-butanol

The infrared spectrum of this molecule is a composite of the vibrations from its distinct structural components: the tertiary alcohol, the 1,2,4-trisubstituted aromatic ring, the C-F bond, and the aliphatic carbon framework.

Visualizing the Molecular Structure

Sources

A Comparative Guide to Purity Validation of 2-(4-Fluoro-2-methylphenyl)-2-butanol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Novel API Purity

In the landscape of pharmaceutical development, the synthesis of novel Active Pharmaceutical Ingredients (APIs) represents a critical first step. 2-(4-Fluoro-2-methylphenyl)-2-butanol is a tertiary alcohol with potential applications as a key intermediate or API. Its structure, featuring a fluorinated aromatic ring, imparts specific chemical properties that are of interest in medicinal chemistry. However, the efficacy and safety of any final drug product are inextricably linked to the purity of its components. The presence of impurities, even at trace levels, can alter pharmacological activity, introduce toxicity, or affect the stability of the final formulation.

This guide provides an in-depth, experience-driven approach to validating the purity of 2-(4-Fluoro-2-methylphenyl)-2-butanol, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the rationale behind methodological choices, present a robust validation framework grounded in regulatory standards, and offer a critical comparison with an orthogonal analytical technique, High-Performance Liquid Chromatography (HPLC).

Selecting the Optimal Analytical Technique: Why GC-MS?

The physical and chemical properties of an analyte are the primary determinants of the most suitable analytical methodology. 2-(4-Fluoro-2-methylphenyl)-2-butanol, as a substituted tertiary butanol, can be predicted to be a volatile to semi-volatile compound, a key characteristic that makes it an ideal candidate for Gas Chromatography.[1][2]

  • Volatility and Thermal Stability: GC-based methods are tailored for analytes that can be vaporized without degradation.[3][4] The molecular weight and functional groups of the target molecule suggest it possesses sufficient volatility and thermal stability for GC analysis.

  • Specificity and Identification: The coupling of GC with a Mass Spectrometer provides unparalleled specificity. While a Flame Ionization Detector (FID) is a common and robust detector for quantifying organic compounds, a Mass Spectrometer acts as a "gold standard" for identification.[5] It provides a unique fragmentation pattern—a chemical fingerprint—that can definitively identify the main component and any co-eluting impurities, a critical capability during drug development.

  • Sensitivity: GC-MS systems offer excellent sensitivity, enabling the detection and quantification of trace-level impurities that could be pharmacologically active or toxic.[6]

This intrinsic suitability of GC-MS for volatile small molecules makes it our primary focus for developing a reliable purity validation method.

In-Depth GC-MS Method Development and Validation

A robust analytical method is one that is not only scientifically sound but has also been rigorously proven to be fit for its intended purpose. This is achieved through a systematic process of method development and validation, guided by internationally recognized standards such as the ICH Q2(R1) guidelines.[7][8][9]

The Logic of Method Development

The goal of method development is to achieve baseline separation of the main peak from potential impurities and ensure accurate and reproducible quantification.

  • Column Selection: The choice of the GC capillary column is the most critical parameter. The analyte contains a polar hydroxyl group and a moderately polar fluorophenyl group. A mid-polarity stationary phase, such as a 5% Phenyl Methylpolysiloxane (e.g., DB-5ms or equivalent), offers a versatile starting point. This phase provides separation based on both boiling point and subtle differences in polarity, which is ideal for resolving the API from closely related structural analogues or synthetic by-products.[10]

  • Inlet and Injection Parameters: A split/splitless injector is standard. For purity analysis where the main component is at a high concentration, a high split ratio (e.g., 50:1 or 100:1) is employed to avoid overloading the column and detector. An injection volume of 1 µL is typical. The inlet temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation; a temperature of 250 °C is a reasonable starting point.

  • Temperature Program: A temperature gradient is essential for achieving good separation of compounds with different boiling points.

    • Initial Oven Temperature: Start at a relatively low temperature (e.g., 60 °C) to ensure sharp peaks for any highly volatile impurities like residual solvents.

    • Temperature Ramp: A moderate ramp rate (e.g., 10-15 °C/min) allows for the efficient separation of compounds as they move through the column.

    • Final Temperature and Hold: The program should end at a high temperature (e.g., 280-300 °C) and hold for several minutes to ensure that all heavier, less volatile components are eluted from the column, preventing carryover into the next run.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at a standard 70 eV is used to generate reproducible fragmentation patterns for library matching and structural elucidation.

    • Acquisition Mode: Data should be acquired in full scan mode to collect mass spectra for all eluting peaks. This allows for the identification of unknown impurities by library search or spectral interpretation. For quantitative purposes, extracted ion chromatograms (EIC) can be used to improve sensitivity and selectivity for specific impurities.

A Framework for Method Validation (ICH Q2(R1))

Method validation provides documented evidence that the method is reliable for its intended use.[11] The following parameters are essential for a purity method.

GC_MS_Validation_Workflow cluster_prep Method Development & System Prep Dev Develop Method (Column, Temp, MS) SST System Suitability Test (SST) (Resolution, Tailing Factor, RSD%) Dev->SST Pre-requisite Specificity Specificity (Peak Purity, ID of Impurities) SST->Specificity Linearity Linearity & Range (Correlation Coefficient) Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Linearity->LOD_LOQ

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9] This is demonstrated by analyzing a placebo (matrix without analyte), spiked samples with known impurities, and stress-degraded samples. The mass spectrometer is key here, as it can confirm the peak purity of the main analyte peak.

  • Linearity and Range: Linearity is the method's ability to elicit test results that are directly proportional to the concentration of the analyte.[11] This is typically determined by preparing a series of at least five standards of known concentrations and plotting the instrument response against concentration. The correlation coefficient (r²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

  • Accuracy: Accuracy is the closeness of the test results to the true value. It is assessed by spiking a sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) and calculating the percent recovery.

  • Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability: Assesses precision over a short time interval with the same analyst and equipment.

    • Intermediate Precision: Assesses within-laboratory variations (different days, different analysts, or different equipment). The precision is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Validation Parameter Acceptance Criteria Purpose
Specificity No interference at the retention time of the analyte; MS confirms peak identity.Ensures the signal measured is only from the target analyte.
Linearity (r²) ≥ 0.999Confirms a proportional relationship between concentration and response.
Accuracy (% Recovery) Typically 98.0% - 102.0%Measures how close the experimental value is to the true value.
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Demonstrates the reproducibility of the method.
LOQ (%RSD) ≤ 10%Defines the lowest concentration that can be reliably measured.

Comparison with an Orthogonal Method: HPLC-UV

No single analytical technique can detect all possible impurities. Therefore, employing an orthogonal method—one that uses a different separation principle—is a cornerstone of robust purity validation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and powerful alternative.[3][12]

Principles of HPLC-UV for Purity Analysis

In HPLC, a liquid mobile phase carries the sample through a packed column. Separation is based on the analyte's partitioning between the mobile phase and the stationary phase.[4] For 2-(4-Fluoro-2-methylphenyl)-2-butanol, a reversed-phase method using a C18 column with a mobile phase of water and acetonitrile would be a typical starting point. Detection via UV is possible due to the presence of the aromatic ring.

Head-to-Head Comparison
Parameter GC-MS HPLC-UV
Analyte Suitability Volatile & Thermally Stable CompoundsSoluble, Non-Volatile & Thermally Labile Compounds
Separation Principle Gas-phase separation based on boiling point and polarity.Liquid-phase separation based on partitioning and polarity.
Strengths Superior for detecting volatile/semi-volatile impurities (e.g., residual solvents, low MW by-products). Definitive peak identification via mass spectra.Superior for detecting non-volatile impurities (e.g., salts, starting materials with high boiling points, potential polymeric species).
Weaknesses Cannot analyze non-volatile or thermally degradable impurities.Peak identification is based on retention time only, which is less specific than a mass spectrum. Potential for unresolved peaks.
Speed Often faster run times for simple mixtures.[3]Run times can be longer, especially with gradient elution.
Cost & Complexity Carrier gas (Helium) is relatively inexpensive. The instrument can be complex.Requires continuous consumption of expensive, high-purity solvents.[1]

Detailed Experimental Protocol: GC-MS Purity Method

This protocol is a validated starting point. Adjustments may be necessary based on the specific impurity profile of the synthesized material.

1. Sample Preparation 1.1. Prepare a stock solution of 2-(4-Fluoro-2-methylphenyl)-2-butanol at 1.0 mg/mL in high-purity Methanol. 1.2. For linearity, prepare a series of dilutions from the stock solution ranging from 0.001 mg/mL to 1.5 mg/mL. 1.3. For routine purity analysis, prepare the sample at 1.0 mg/mL.

2. GC-MS Instrument Parameters

Parameter Setting
GC System Agilent 8890 GC (or equivalent)
MS System Agilent 5977B MSD (or equivalent)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Program 60 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) @ 70 eV
Acquisition Mode Full Scan (m/z 40-450)

3. Data Analysis 3.1. Integrate all peaks in the total ion chromatogram (TIC). 3.2. Identify the main peak corresponding to 2-(4-Fluoro-2-methylphenyl)-2-butanol by its retention time and mass spectrum. 3.3. Identify any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting fragmentation patterns. 3.4. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The validation of purity for a novel compound like 2-(4-Fluoro-2-methylphenyl)-2-butanol is a non-negotiable aspect of pharmaceutical development. This guide has demonstrated that GC-MS is a powerful and highly suitable technique for this purpose, offering exceptional specificity and sensitivity for the volatile and semi-volatile impurities likely to be encountered. By following a logical method development strategy and a rigorous validation protocol based on ICH Q2(R1) guidelines, a reliable and trustworthy method can be established.[7][13] While GC-MS provides a wealth of information, true analytical diligence is achieved by complementing it with an orthogonal technique like HPLC-UV to ensure a complete and unbiased assessment of the compound's purity profile.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. [Link]

  • Validation of GC/ GC-MS methodologies - ComplianceIQ. [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE - INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • A Review on GC-MS and Method Development and Validation - Impactfactor. [Link]

  • Understanding the Differences Between HPLC and GCMS Systems - AmpTech Instruments. [Link]

  • Understanding Chemical Testing: GC-MS vs. HPLC - Smithers. [Link]

  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science. [Link]

Sources

Technical Guide: Differentiating 2-(4-Fluoro-2-methylphenyl)-2-butanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The differentiation of 2-(4-Fluoro-2-methylphenyl)-2-butanol enantiomers presents a classic but nuanced challenge in pharmaceutical process development. As a tertiary benzylic alcohol with a sterically crowded chiral center, this molecule resists standard enzymatic kinetic resolution. Consequently, chromatographic and spectroscopic methods become the primary tools for differentiation.

This guide compares the two most effective methodologies for differentiating the (


) and (

) enantiomers:
  • Chiral HPLC (High-Performance Liquid Chromatography): The industry standard for quantitative purity analysis (ee% determination).

  • 
    -NMR with Chiral Shift Reagents:  A rapid, column-free screening technique leveraging the fluorine atom as a spectral handle.
    

Recommendation: Use Chiral HPLC for GMP-compliant purity testing and preparative isolation. Use


-NMR  for rapid in-process checks during synthetic route scouting where method development time is limited.

Structural Analysis & Challenge

The target molecule features a quaternary carbon at the C2 position, bonded to:

  • A hydroxyl group (-OH)

  • A methyl group (-CH3)

  • An ethyl group (-CH2CH3)

  • A 4-fluoro-2-methylphenyl ring

The Challenge: The steric bulk of the ortho-methyl group on the phenyl ring, combined with the quaternary center, creates a "chiral pocket" that is difficult to access.

  • Implication for Chromatography: You need a Chiral Stationary Phase (CSP) capable of inclusion complexation or strong

    
    -
    
    
    
    interactions.
  • Implication for Spectroscopy: The Fluorine atom at the para position is electronically distinct, making it an ideal reporter for NMR analysis.

Method A: Chiral HPLC (The Gold Standard)

Mechanism of Action

We utilize Polysaccharide-based CSPs (specifically Amylose derivatives). The separation relies on the formation of transient diastereomeric complexes between the analyte and the helical polymer of the column. The 4-fluoro-2-methylphenyl moiety engages in


-

stacking with the carbamate groups of the CSP, while the hydroxyl group forms hydrogen bonds.
Recommended Column & Phase[1][2][3]
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak AD-H or equivalent].

  • Why: The "AD" chemistry is historically the most successful for tertiary benzylic alcohols due to its open helical structure which accommodates bulky ortho-substituted aromatics.

Experimental Protocol
  • System: HPLC with UV/Vis (Diode Array) detector.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min (for 4.6 x 250 mm column).[1][2]

  • Temperature:

    
     (Lowering to 
    
    
    
    can enhance resolution if
    
    
    ).
  • Detection: 210 nm (absorption of the phenyl ring) and 254 nm.

Step-by-Step Workflow:

  • Conditioning: Flush column with 100% Ethanol for 30 mins, then equilibrate with Mobile Phase for 60 mins.

  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of Mobile Phase. Filter through 0.45

    
    m PTFE filter.
    
  • Injection: Inject 5

    
    L to assess retention times (
    
    
    
    and
    
    
    ).
  • Optimization: If peaks overlap, reduce Isopropanol content to 5% (95:5 Hex/IPA).

Method B: -NMR with Chiral Shift Reagents (The Rapid Screen)

Mechanism of Action

Since the molecule contains a Fluorine atom, we can utilize


-NMR , which has a 100% natural abundance and a wide chemical shift range. By adding a paramagnetic Chiral Shift Reagent (CSR) like Eu(hfc)3  (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), the Europium coordinates with the hydroxyl group of the butanol. This creates a diastereomeric environment, causing the Fluorine signals of the (

) and (

) enantiomers to split (anisochrony).
Experimental Protocol
  • Instrument: 300 MHz NMR (or higher) with a Fluorine probe.[3]

  • Solvent:

    
     (Deuterochloroform).
    
  • Reagent: Eu(hfc)3.

Step-by-Step Workflow:

  • Baseline Scan: Dissolve 10 mg of the substrate in 0.6 mL

    
    . Acquire a standard 
    
    
    
    spectrum (usually a multiplet around -110 to -120 ppm).
  • Titration: Add 2 mg of Eu(hfc)3 to the tube. Shake well.

  • Acquisition: Acquire spectrum. The F signal should shift downfield.[4]

  • Optimization: Continue adding Eu(hfc)3 in 2 mg increments until the single Fluorine peak splits into two distinct peaks with baseline separation.

  • Integration: Integrate the two peaks to determine the ratio (ee%).

Comparative Analysis & Decision Logic

Data Comparison Table
FeatureMethod A: Chiral HPLC (AD-H)Method B:

-NMR (Eu-Shift)
Primary Output Quantitative Purity (ee%)Semi-Quantitative Ratio
Resolution (

)
Typically

(Baseline)
Variable (Depends on [Eu] conc.)
Sample Recovery Possible (if semi-prep)Destructive (sample contaminated)
Time per Run 15 - 30 minutes5 - 10 minutes
Cost per Run Low (Solvent cost)High (Shift reagent cost)
Limit of Detection

impurity

impurity
Workflow Visualization

G Start Start: Isomer Mixture Goal Define Goal Start->Goal Route_QC QC / GMP Release (Need High Accuracy) Goal->Route_QC High Purity Req Route_RnD R&D / Route Scouting (Need Speed) Goal->Route_RnD Quick Check Method_HPLC Method A: Chiral HPLC (Polysaccharide CSP) Route_QC->Method_HPLC Method_NMR Method B: 19F-NMR (Eu-Shift Reagent) Route_RnD->Method_NMR Result_HPLC Result: Precise ee% (e.g., 99.8% ee) Method_HPLC->Result_HPLC Result_NMR Result: Approx Ratio (e.g., 95:5 er) Method_NMR->Result_NMR

Caption: Decision matrix for selecting the appropriate differentiation method based on development stage (QC vs. R&D).

Mechanism of Chiral Recognition (HPLC)

HPLC_Mech Analyte Analyte: 2-(4-Fluoro-2-methylphenyl)-2-butanol Interaction Transient Complex Analyte->Interaction CSP CSP: Amylose tris(3,5-dimethylphenylcarbamate) CSP->Interaction Separation Differential Elution (Enantiomer Separation) Interaction->Separation Forces Key Forces: 1. H-Bonding (-OH) 2. Pi-Pi Stacking (Phenyl) 3. Steric Inclusion Forces->Interaction Stabilizes

Caption: Mechanistic view of the interaction between the tertiary alcohol and the Amylose-based Chiral Stationary Phase.

References

  • Simeonov, S. P., et al. "Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC."[5][6] American Journal of Analytical Chemistry, 2010.[5]

  • Gouilleux, B., et al. "Potential and performance of anisotropic

    
     NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients."[3] Analyst, 2023. 
    
  • Sigma-Aldrich. "Chiral HPLC Basics and Application Guide." Technical Library.

  • Kwahk, E., et al. "Direct Chiral

    
     NMR Analysis of Fluorine-Containing Analytes."[7] Organic Letters, 2020.[7] [7]
    

Sources

Safety Operating Guide

Executive Summary: The Precautionary Principle in Chemical Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-Fluoro-2-methylphenyl)-2-butanol Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1][2]

As researchers dealing with specialized intermediates like 2-(4-Fluoro-2-methylphenyl)-2-butanol , we often operate in a data vacuum where specific Safety Data Sheets (SDS) for novel ligands or synthons are generic or unavailable.[1][2]

In the absence of a compound-specific SDS, you must adopt the Precautionary Principle . For this specific fluorinated tertiary alcohol, the disposal protocol is dictated by its functional groups: the fluorinated aromatic ring and the tertiary alcohol moiety .[2] This guide establishes a self-validating disposal workflow that treats the substance as a Flammable, Halogenated Organic Solvent , ensuring compliance with the most stringent environmental safety standards (RCRA/EPA and EU Waste Framework Directive).

Part 1: Chemical Assessment & Waste Classification

Before initiating disposal, we must profile the waste stream.[2] Based on the structural analysis of 2-(4-Fluoro-2-methylphenyl)-2-butanol, the following classification criteria apply.

Structural Hazard Analysis
Functional GroupHazard CharacteristicDisposal Implication
Tertiary Alcohol Ignitability (D001) High probability of flash point < 60°C. Must be treated as a flammable liquid/solid.[1][2]
Fluorinated Aryl Ring Halogenated Organic Presence of Fluorine (F) requires segregation from non-halogenated solvents to prevent formation of HF during improper incineration.[1][2]
Lipophilic Skeleton Aquatic Toxicity Likely toxic to aquatic life (based on LogP of similar benzylic alcohols).[1] Do not release down the drain.
Waste Stream Designation
  • Primary Classification: Halogenated Organic Solvent Waste (even if solid, see Section 3).[2]

  • Secondary Hazard: Flammable .[2]

  • RCRA Code (USA): Likely D001 (Ignitable).[1][2] If the specific synthesis involved listed solvents (e.g., Methylene Chloride), F-codes may apply.[1][2]

  • EWC Code (EU): 07 01 03* (Organic halogenated solvents, washing liquids and mother liquors).[1][2]

Part 2: Segregation & Compatibility Logic

Proper segregation is the first line of defense against laboratory accidents.[2] The logic below ensures chemical stability during storage.

Incompatibility Matrix
  • STOP - Strong Oxidizers: (e.g., Nitric Acid, Peroxides, Permanganates).[1][2]

    • Risk:[1][2][3][4] Exothermic oxidation of the alcohol group leading to fire/explosion.[2]

  • STOP - Strong Acids: (e.g., Sulfuric Acid, Hydrochloric Acid).[1][2]

    • Risk:[1][2][3][4] Dehydration of the tertiary alcohol to form alkenes (polymerization risk) or heat generation.[1][2]

  • STOP - Alkali Metals: (e.g., Sodium, Potassium).[1][2]

    • Risk:[1][2][3][4] Evolution of Hydrogen gas (

      
      ).[1][2]
      
Storage Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2]

    • Why: Fluorinated aromatics are generally stable, but HDPE is preferred for waste to prevent breakage.[2]

  • Venting: Use vented caps if the waste mixture contains volatile impurities to prevent pressure buildup.[2]

Part 3: Operational Disposal Protocol

This step-by-step workflow is designed to be a self-validating system. If you cannot complete a step (e.g., "Verify pH"), you must halt and consult EHS.

Step 1: Preparation & Quenching (If Reactive)[1][2]
  • Context: If the 2-(4-Fluoro-2-methylphenyl)-2-butanol is part of a reaction mixture containing unreacted reagents (e.g., Grignard reagents, Lithium organics).[1][2]

  • Action: Quench carefully with isopropanol or saturated ammonium chloride solution before placing in the waste container.[2]

  • Validation: Ensure no bubbling or heat generation occurs for 15 minutes before transfer.

Step 2: Solubilization (For Solids)
  • Context: If the compound is a solid residue.

  • Action: Dissolve in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a compatible combustible solvent (e.g., Ethanol) only if the facility permits solid-in-liquid waste.[1][2]

  • Alternative: If your facility requires solid waste segregation, place the solid directly into a wide-mouth jar labeled "Solid Hazardous Waste - Halogenated."[1][2]

Step 3: Transfer & Labeling
  • Action: Transfer to the designated Halogenated Waste container.

  • Labeling Requirements:

    • Full Chemical Name: "2-(4-Fluoro-2-methylphenyl)-2-butanol" (Do not use abbreviations).

    • Constituents: List any solvents used (e.g., "90% Acetone, 10% 2-(4-Fluoro-2-methylphenyl)-2-butanol").

    • Hazard Checkbox: Check "Flammable" and "Toxic/Irritant."[2]

Step 4: Final Disposal Path
  • Method: High-Temperature Incineration with Flue Gas Scrubbing.[1][2]

    • Mechanism:[1][2][3] Incineration at >1100°C ensures destruction of the C-F bond.[2] Scrubbers are required to capture the resulting Hydrogen Fluoride (HF) gas.[1][2]

    • Prohibition:[1][2][3][5] Never dispose of fluorinated compounds in standard fuel blending streams unless authorized, as HF can damage standard boilers.[2]

Part 4: Visualizing the Decision Logic

The following diagram illustrates the decision tree for disposing of 2-(4-Fluoro-2-methylphenyl)-2-butanol, ensuring the material ends up in the correct waste stream.

DisposalWorkflow Start Waste: 2-(4-Fluoro-2-methylphenyl)-2-butanol StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidPath Liquid / Solution StateCheck->LiquidPath SolidPath Solid Residue StateCheck->SolidPath ReactiveCheck Contains Unquenched Reagents? (e.g., Grignard, Li-organic) LiquidPath->ReactiveCheck SolventCheck Does facility accept solids in liquid waste? SolidPath->SolventCheck Quench Quench Protocol: Add IPA/NH4Cl slowly Wait 15 mins ReactiveCheck->Quench Yes LiquidBin Container: HDPE Carboy Label: 'Halogenated Organic Solvents' ReactiveCheck->LiquidBin No Quench->LiquidBin Dissolve Dissolve in compatible solvent (e.g., Ethanol or DCM) SolventCheck->Dissolve Yes SolidBin Container: Wide-mouth Jar Label: 'Solid Halogenated Waste' SolventCheck->SolidBin No Dissolve->LiquidBin FinalDest Final Disposal: High-Temp Incineration (w/ HF Scrubbing) SolidBin->FinalDest LiquidBin->FinalDest

Figure 1: Decision logic for the segregation and containerization of fluorinated alcohol waste.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood, execute the following immediately:

  • Evacuate & Ventilate: The vapor may be irritating (respiratory tract) and flammable.[1][2][4]

  • PPE: Wear Nitrile gloves (double gloving recommended for fluorinated organics), safety goggles, and a lab coat.[2]

  • Containment:

    • Do NOT use paper towels (fire hazard).[1][2]

    • Use: Inert absorbent material (Vermiculite, Diatomaceous Earth, or Commercial Solvent Pillows).[2]

  • Cleanup: Scoop absorbed material into a sealable bag/container. Label as "Hazardous Waste (Spill Debris) - Flammable/Toxic."[1][2]

  • Decontamination: Wash the surface with a soap and water solution.[2] Do not use bleach (potential reaction with other residues).[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Chemical Society (ACS). (2023).[1][2] Identifying and Evaluating Hazards in Research Laboratories. [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.